Physical Properties & Structural Analysis of 3-Cyclobutanecarbonyloxolane
The following technical guide details the physical properties, structural characteristics, and handling protocols for 3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5). Technical Guide for Research & Development Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, structural characteristics, and handling protocols for 3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5).
Technical Guide for Research & Development
Executive Summary
3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5), systematically identified as cyclobutyl(tetrahydrofuran-3-yl)methanone , is a bicyclic ketone intermediate used primarily in medicinal chemistry as a sp³-rich scaffold.[1] Unlike planar aromatic linkers, this compound introduces specific vectors of dimensionality due to the distinct conformational puckering of its cyclobutane and oxolane rings.
This guide provides a definitive analysis of its physicochemical attributes, addressing the ambiguity often found in commercial nomenclature, and outlines robust handling protocols for its use in synthetic workflows.
Chemical Identity & Structural Resolution
Commercial databases occasionally list this compound with ambiguous nomenclature (e.g., "carbonyloxolane" which could imply an ester). Structural analysis confirms the ketone linkage.
Attribute
Specification
Systematic Name
Cyclobutyl(tetrahydrofuran-3-yl)methanone
CAS Registry Number
1495485-96-5
Molecular Formula
CHO
Molecular Weight
154.21 g/mol
SMILES
C1CC(C1)C(=O)C2CCOC2
InChI Key
CTCMLJPYZSTFSX-UHFFFAOYSA-N
Core Fragments
Cyclobutane (CH), Carbonyl (C=O), Oxolane (CHO)
Structural Visualization
The following diagram illustrates the functional connectivity and the distinct ring systems that define the molecule's steric profile.
Figure 1: Functional decomposition of 3-Cyclobutanecarbonyloxolane showing the interplay between ring strain and polarity.
Physical Properties Profile
The values below synthesize experimental data from material safety data sheets (MSDS) and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental constants are unpublished.
Thermodynamic & Transport Properties
Property
Value / Range
Technical Context
Physical State
Liquid
Colorless to pale yellow oil at STP.
Boiling Point
225°C – 235°C
Predicted at 760 mmHg. High BP due to molecular weight and dipole-dipole interactions of the ketone.
Density
1.06 ± 0.05 g/cm³
Slightly denser than water; typical for oxygenated cycloalkanes.
Refractive Index ()
1.46 – 1.48
Consistent with saturated cyclic ketones.
Flash Point
> 95°C (Closed Cup)
Class IIIB combustible liquid.
Vapor Pressure
~0.05 mmHg @ 25°C
Low volatility; minimizes inhalation risk during standard handling.
Solubility & Electronic Parameters
Parameter
Value
Implications for Extraction/Purification
LogP (Octanol/Water)
1.2 – 1.6
Moderately lipophilic. Extractable into DCM or Ethyl Acetate from aqueous phases.
Topological Polar Surface Area (TPSA)
26.3 Ų
Indicates good membrane permeability (CNS active potential).
H-Bond Acceptors
2
Ketone oxygen + Ether oxygen.
H-Bond Donors
0
Aprotic solvent compatible.
Water Solubility
Low to Moderate
Sparingly soluble in water; miscible with most organic solvents.
Technical Deep Dive: Conformational Dynamics
Understanding the 3D structure is critical for binding affinity modeling in drug discovery.
Cyclobutane Puckering: The cyclobutane ring is not planar.[2] To relieve torsional strain from eclipsed hydrogens, it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-30°). This creates a distinct steric bulk compared to a flat aromatic ring or a flexible propyl chain.
Oxolane Envelope: The tetrahydrofuran ring exists in a dynamic equilibrium of "envelope" and "twist" conformations. The attachment of the carbonyl at the C3 position introduces a chiral center (if the ring is substituted further) or simply a vector of asymmetry.
Reactivity Implication: The high ring strain of the cyclobutane moiety (~26.3 kcal/mol) makes the
-protons slightly more acidic and the ring susceptible to ring-opening reactions under harsh catalytic hydrogenation or strong Lewis acid conditions.
Synthesis & Handling Protocols
For researchers synthesizing derivatives or validating the material, the following workflow outlines the standard logic for handling and potential synthesis via Weinreb amide coupling (a common route for such ketones to avoid over-addition).
Proposed Synthetic Pathway (Retrosynthetic Logic)
To access high-purity 3-Cyclobutanecarbonyloxolane without tertiary alcohol byproducts:
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ether linkage in the oxolane ring is susceptible to slow peroxide formation upon prolonged exposure to air.
Peroxide Test: Before distillation or heating, test for peroxides using KI starch paper.
Incompatibility: Strong oxidizing agents (risk of ring cleavage) and strong reducing agents (reduction of ketone to alcohol).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70685293, 3-Cyclobutanecarbonyloxolane. Retrieved from [Link]
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Contextual reference for cyclobutane ring strain energy).
Spectral Data Analysis of 3-Cyclobutanecarbonyloxolane: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers and Scientists As Senior Application Scientist, this guide provides a comprehensive framework for the spectral analysis of 3-Cyclobutanecarbonyloxolane. In the absence of a con...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Scientists
As Senior Application Scientist, this guide provides a comprehensive framework for the spectral analysis of 3-Cyclobutanecarbonyloxolane. In the absence of a consolidated public spectral database for this specific molecule, this document serves as a predictive guide grounded in foundational spectroscopic principles and data from analogous structures. It is designed to equip researchers in drug development and chemical synthesis with the theoretical expectations and practical methodologies required to identify and characterize this compound with confidence.
Foundational Analysis: Molecular Structure and Predicted Spectroscopic Behavior
The logical starting point for any spectral analysis is a thorough examination of the molecule's structure. 3-Cyclobutanecarbonyloxolane is comprised of three key components: a cyclobutane ring, an ester functional group, and an oxolane (tetrahydrofuran) ring. Each component imparts distinct and predictable signatures across NMR, IR, and MS techniques.
Cyclobutane Ring: A strained four-membered aliphatic ring. The protons and carbons in this ring will exhibit chemical shifts characteristic of saturated systems, but the ring strain can have subtle effects on their electronic environment.
Ester Group (-COO-): This is the most electronically significant group. The carbonyl (C=O) carbon and oxygen atoms are strongly electron-withdrawing. This will significantly deshield adjacent protons and carbons, leading to downfield shifts in NMR. It will also produce a very strong, characteristic absorption in the IR spectrum and will direct key fragmentation pathways in mass spectrometry.
Oxolane (Tetrahydrofuran) Ring: A five-membered cyclic ether. The electronegative oxygen atom will deshield the adjacent protons and carbons (α-carbons) more than the distal ones (β-carbons).
The interplay of these three components dictates the comprehensive spectral fingerprint of the molecule.
Caption: Key functional components of 3-Cyclobutanecarbonyloxolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of a novel organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show several distinct multiplets. The chemical shifts are influenced by proximity to the electronegative oxygen atoms of the ester and ether functionalities.
Predicted Signal
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale
A
Oxolane CH (at C3, attached to ester O)
4.9 - 5.2
Multiplet (m)
Strongly deshielded by the adjacent ester oxygen.
B
Oxolane CH₂ (at C2/C5)
3.7 - 4.0
Multiplet (m)
Deshielded by the ether oxygen.
C
Cyclobutane CH (at C1, attached to C=O)
3.0 - 3.4
Multiplet (m)
Deshielded by the electron-withdrawing carbonyl group.
D
Oxolane CH₂ (at C4)
1.9 - 2.2
Multiplet (m)
Standard aliphatic region, adjacent to other protons.
Due to the lack of symmetry in the molecule, it is predicted that all 9 carbon atoms are chemically non-equivalent and will therefore produce 9 distinct signals in the proton-decoupled ¹³C NMR spectrum.[2][3]
Predicted Signal
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
1
Ester C=O
170 - 185
Characteristic shift for an ester carbonyl carbon.[4]
2
Oxolane C3 (CH-O-C=O)
75 - 85
Carbon attached to two oxygens (ester and ether).
3
Oxolane C2/C5 (CH₂-O)
65 - 75
Carbons adjacent to the ether oxygen.
4
Cyclobutane C1 (CH-C=O)
40 - 50
Alpha-carbon to the carbonyl group.
5
Oxolane C4 (CH₂)
25 - 35
Beta-carbon to the ether oxygen.
6
Cyclobutane C2/C4 (CH₂)
20 - 30
Aliphatic carbons in a strained ring.
7
Cyclobutane C3 (CH₂)
~15 - 25
The most shielded carbon in the cyclobutane ring.[5]
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Cyclobutanecarbonyloxolane in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets expected for this molecule.
¹H NMR Acquisition:
Acquire a standard single-pulse experiment.
Set a spectral width of approximately 12 ppm.
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
Acquire at least 16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled experiment (e.g., zgpg30).
Set a spectral width of approximately 220 ppm.
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.
Predicted Characteristic Absorption Bands
The key functional groups in 3-Cyclobutanecarbonyloxolane will produce strong, easily identifiable peaks.
Wavenumber (cm⁻¹)
Bond
Functional Group
Intensity
Rationale
2850 - 3000
C-H
Aliphatic (Cyclobutane & Oxolane)
Strong
C-H stretching vibrations in sp³ hybridized carbons.[7]
1735 - 1750
C=O
Ester
Very Strong, Sharp
The most prominent peak in the spectrum, characteristic of a saturated ester carbonyl stretch.[8][9][10]
1150 - 1300
C-O
Ester
Strong
Asymmetric C-O-C stretching of the ester group.[8][10]
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining high-quality IR spectra of liquid or solid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
Sample Application: Place a single drop of neat 3-Cyclobutanecarbonyloxolane directly onto the ATR crystal.
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which offers valuable structural clues.[11]
Predicted Molecular Ion and Fragmentation Pattern
Using a standard technique like Electron Ionization (EI), the molecule will be ionized and fragmented. The fragmentation of cyclic compounds can be complex, but key pathways can be predicted based on the stability of the resulting ions and neutral losses.[12][13]
Molecular Ion (M⁺•): The molecular weight of 3-Cyclobutanecarbonyloxolane (C₉H₁₄O₃) is 170.21 g/mol . A molecular ion peak is expected at m/z = 170. The intensity may be weak due to the ester and cyclic ether functionalities promoting fragmentation.[12]
Key Predicted Fragmentation Pathways:
Loss of the Oxolanyl Group: Cleavage of the ester C-O bond can lead to the loss of an oxolanyl radical, resulting in a stable acylium ion.
m/z 85: [C₄H₇-C=O]⁺
Alpha-Cleavage at the Ether: Fragmentation adjacent to the ether oxygen.
m/z 141: [M - C₂H₅]⁺ (Loss of ethylene from the oxolane ring)
McLafferty-type Rearrangement (if applicable): While a classic McLafferty rearrangement is not possible, related hydrogen rearrangements can occur.[14]
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can fragment via the loss of neutral molecules like ethene (C₂H₄).[15]
m/z 142: [M - C₂H₄]⁺•
Caption: Predicted major fragmentation pathways for 3-Cyclobutanecarbonyloxolane in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile, thermally stable compounds like the target molecule.
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
GC Separation:
Injector: Use a split/splitless injector at 250 °C.
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
MS Detection:
Ion Source: Use Electron Ionization (EI) at 70 eV.
Mass Analyzer: Scan a mass range from m/z 40 to 400.
Source Temperature: Set to 230 °C.
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted pathways.
Integrated Spectral Interpretation: A Self-Validating System
The true power of spectroscopic analysis lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.
Caption: Workflow for confirming molecular structure using integrated spectral data.
A researcher synthesizing this compound would first use IR to quickly confirm the presence of the crucial ester carbonyl (~1740 cm⁻¹). Next, GC-MS would verify the molecular weight (m/z 170) and provide fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR would provide the definitive proof, mapping out the entire carbon-hydrogen skeleton and confirming the specific connectivity of the cyclobutane, ester, and oxolane moieties. The correlation between the predicted data in this guide and the experimental results would provide exceptionally high confidence in the structural assignment.
References
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
James, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Technical Guide: Thermodynamic Stability Profile of 3-Cyclobutanecarbonyloxolane
Executive Summary This technical guide provides a comprehensive stability analysis of 3-Cyclobutanecarbonyloxolane (Cyclobutyl(oxolan-3-yl)methanone). As a scaffold integrating a high-strain cyclobutane ring with a heter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive stability analysis of 3-Cyclobutanecarbonyloxolane (Cyclobutyl(oxolan-3-yl)methanone). As a scaffold integrating a high-strain cyclobutane ring with a heterocyclic ketone, this molecule presents a unique thermodynamic profile characterized by high potential energy (due to ring strain) and stereochemical lability (due to the
-chiral center).
For researchers in drug development, the primary stability risk is not immediate thermal decomposition, but rather thermodynamically driven epimerization at the oxolane C3 position.[1] This guide outlines the mechanistic basis of these risks and defines the protocols required to validate the integrity of this intermediate during storage and synthesis.
Part 1: Structural Thermodynamics & Strain Analysis
To understand the stability of 3-Cyclobutanecarbonyloxolane, we must deconstruct it into its interacting functional zones.[1] The molecule is not a static entity; it is a dynamic system balancing ring strain against conformational freedom.[1]
The Cyclobutane "Loaded Spring"
The cyclobutane moiety contributes approximately 26.5 kcal/mol (111 kJ/mol) of ring strain energy.[1] Unlike cyclohexane, which adopts a stress-free chair conformation, cyclobutane is forced into a puckered "butterfly" conformation to relieve torsional strain between eclipsed hydrogens.[1]
Thermodynamic Implication: The ring is thermodynamically unstable relative to open-chain isomers (e.g., alkenes).[1]
Kinetic Reality: Despite the high potential energy, the activation barrier for thermal ring opening (to ethylene) is high (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
kcal/mol). Under standard laboratory conditions (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
), the cyclobutane ring is kinetically stable.
The Oxolane (THF) Switch
The oxolane ring adopts an envelope conformation.[1][2] Crucially, the carbonyl group is attached at the C3 position.[1][2]
The Critical Weakness: The C3 carbon is an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-carbon to the ketone. It carries a proton that is acidified by the electron-withdrawing carbonyl group.
pKa Context: While standard ketones have a pKa
19-20, the inductive effect of the oxolane oxygen (at the -position relative to the carbonyl) can slightly modulate this acidity.
The Carbonyl Linker
The ketone acts as the electronic bridge.[1] It does not provide significant resonance stabilization to the cyclobutane ring, meaning the "bent bonds" of the cyclobutane remain susceptible to electrophilic attack, though less so than in cyclopropanes.[1]
Part 2: Degradation Mechanisms (The "Why")
The thermodynamic instability of this molecule manifests through two distinct pathways: Stereochemical Drift (Low Energy) and Structural Decomposition (High Energy).[1]
Pathway A:
-Epimerization (Primary Risk)
If the 3-Cyclobutanecarbonyloxolane is synthesized as a single enantiomer, it is thermodynamically destined to racemize over time if a pathway exists.
Trigger: Trace acids, bases, or polar protic solvents facilitate the removal of the C3 proton, forming a planar enol intermediate.[1] Reprotonation can occur from either face, leading to the thermodynamic mixture of diastereomers (or enantiomers if no other centers exist).[1]
Thermodynamic Driver: Entropy (mixing) and the relaxation to the lower-energy equatorial conformer (if substituents dictate).
Pathway B: Radical Fragmentation (High Stress)
At elevated temperatures (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) or under UV irradiation (Norrish Type I cleavage), the bond between the carbonyl carbon and the cyclobutane ring can homolytically cleave.
Result: Formation of a cyclobutyl radical and an oxolane acyl radical.[1] The cyclobutyl radical may subsequently ring-open to linear butenyl species.[1]
Visualization of Stability Pathways
Figure 1: Mechanistic pathways for degradation.[1] The primary risk (red dashed box) is stereochemical loss via enolization, not gross structural decomposition.[1]
Part 3: Experimental Assessment Protocols
To validate the stability of your specific lot of 3-Cyclobutanecarbonyloxolane, rely on the following self-validating protocols. Do not assume stability based on appearance.[1]
Analysis: Analyze all samples via Chiral HPLC and LC-MS.
Interpretation:
If Vial B shows degradation ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Cold Chain Required .
If Vial C/D shows racemization
Buffer formulation required for downstream processing.
Validated Workflow Diagram
Figure 2: Decision tree for incoming material assessment.[1] Note that thermal safety (DSC) precedes purity analysis.
Part 4: Handling & Storage Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity.
Avoid Protic Solvents: Do not store the material in methanol or water.[1] These solvents facilitate proton exchange at the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-carbon. Preferred solvents for processing are DCM, THF (inhibited), or Toluene.[1]
Strict pH Control: The ketone ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-proton is the "Achilles' heel." Ensure all glassware is neutral. Avoid contact with strong Lewis acids (which can catalyze ring expansion) or strong bases (enolization).[1]
Cold Storage: While the cyclobutane ring is stable at room temperature, the stereochemical integrity is best preserved at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
to arrest kinetic rates of epimerization.
Inert Atmosphere: Store under Argon. Oxolane derivatives are susceptible to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-oxidation (peroxide formation) over long periods.
References
Cyclobutane Ring Strain & Thermodynamics
Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link[1]
Note: Establishes the ~26 kcal/mol strain baseline for the cyclobutyl moiety.[1]
Epimeriz
-Chiral Ketones:
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] Link
Refer to Chapter 7: Thermodynamic vs. Kinetic control of enolization.[1][3]
Thermal Stability Protocols (DSC/TGA)
USP <891> Thermal Analysis.[1] United States Pharmacopeia.[1] Link[1]
Standard: Defines the methodology for determining
and thermal decomposition events.
Oxolane (THF)
Clark, D. E. (2001).[1] "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety. Link[1]
Relevance: Critical safety context for the oxolane ring component.[1]
An In-Depth Technical Guide to the Synthetic History and Methodologies for 3-Cyclobutanecarbonyloxolane
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic history and plausible synthetic routes for 3-Cyclobutaneca...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic history and plausible synthetic routes for 3-Cyclobutanecarbonyloxolane, also known as cyclobutyl(oxolan-3-yl)methanone. While a seminal "discovery" publication for this specific molecule is not readily apparent in the surveyed scientific literature, this guide constructs a detailed narrative based on the synthesis of its core precursors: the cyclobutane moiety and the oxolane (tetrahydrofuran) ring. We will delve into the historical context of synthesizing these building blocks and present robust, field-proven synthetic protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by providing a foundational understanding of the synthesis and potential applications of this and structurally related compounds.
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a distinct advantage over more traditional, linear or aromatic moieties. The incorporation of a cyclobutane unit can impart favorable pharmacological properties, including increased metabolic stability, improved binding affinity through conformational restriction, and enhanced solubility.[1] These attributes have led to the inclusion of cyclobutane rings in a growing number of drug candidates.[1]
3-Cyclobutanecarbonyloxolane, or cyclobutyl(oxolan-3-yl)methanone, is a molecule of interest that combines the desirable features of the cyclobutane ring with a tetrahydrofuran (oxolane) moiety. The tetrahydrofuran ring is a common structural element in many biologically active natural products and synthetic drugs, often contributing to favorable pharmacokinetic profiles. This guide will explore the synthesis of this intriguing molecule by dissecting its constituent parts and proposing logical and efficient synthetic pathways.
Deconstruction of the Target Molecule: A Retrosynthetic Analysis
A retrosynthetic approach to 3-Cyclobutanecarbonyloxolane suggests several plausible disconnections. The most logical bond to break is the carbon-carbon bond between the carbonyl group and the tetrahydrofuran ring. This leads to two primary synthetic strategies:
Strategy A: Grignard-type Reaction: This involves the reaction of a cyclobutyl Grignard reagent with a suitable tetrahydrofuran-3-carboxaldehyde or a related derivative.
Strategy B: Friedel-Crafts-type Acylation: This pathway would involve the acylation of a suitably activated tetrahydrofuran precursor with cyclobutanecarbonyl chloride.
Both strategies rely on the availability of key starting materials: a functionalized cyclobutane and a functionalized tetrahydrofuran. The following sections will detail the synthetic history and established protocols for these crucial precursors.
The Cyclobutane Precursor: A History of Synthesis
The synthesis of functionalized cyclobutanes has been a long-standing challenge in organic chemistry. Early methods were often low-yielding and lacked generality. However, modern synthetic chemistry has provided a toolbox of reliable methods for the preparation of key cyclobutane intermediates like cyclobutanecarboxylic acid.
Synthesis of Cyclobutanecarboxylic Acid
One common precursor for the cyclobutane moiety is cyclobutanecarboxylic acid. A well-established method for its synthesis involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid
Reaction Setup: Place 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
Decarboxylation: Heat the apparatus to approximately 160 °C. At this temperature, the dicarboxylic acid will undergo decarboxylation, releasing carbon dioxide.
Distillation: After the evolution of CO2 ceases, increase the temperature to distill the crude cyclobutanecarboxylic acid. Collect the fraction boiling between 189-195 °C.
Purification: Redistill the crude product to obtain pure cyclobutanecarboxylic acid. This method typically yields the product in 86-91% yield.
Synthesis of Cyclobutanecarbonyl Chloride
For use in Friedel-Crafts type reactions, cyclobutanecarboxylic acid can be readily converted to the more reactive cyclobutanecarbonyl chloride.
Experimental Protocol: Synthesis of Cyclobutanecarbonyl Chloride
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine cyclobutanecarboxylic acid with an excess of thionyl chloride (SOCl2).
Reaction: Gently reflux the mixture until the evolution of HCl and SO2 gas ceases.
Purification: Remove the excess thionyl chloride by distillation. The remaining liquid is cyclobutanecarbonyl chloride, which can be purified by vacuum distillation.
The Oxolane (Tetrahydrofuran) Precursor: Synthesis of 3-Hydroxytetrahydrofuran
3-Hydroxytetrahydrofuran is a key intermediate for introducing the oxolane moiety. It has been prepared through various methods, including the acid-catalyzed dehydration of 1,2,4-trihydroxybutane.[2]
Experimental Protocol: Synthesis of 3-Hydroxytetrahydrofuran [2]
Reaction Setup: Charge a 500-mL flask with 318 g (3 moles) of 1,2,4-trihydroxybutane and 3 g of p-toluenesulfonic acid monohydrate.[2] Equip the flask for vacuum distillation.
Dehydration and Distillation: Heat the flask in a bath at 180–220 °C to distill the product.[2] Collect the distillate boiling at 85–87 °C/22 mm Hg.[2]
Purification: Refractionate the collected liquid. The pure 3-hydroxytetrahydrofuran is collected at 93–95 °C/26 mm Hg, with a typical yield of 81–88%.[2]
Proposed Synthetic Pathways to 3-Cyclobutanecarbonyloxolane
With the precursors in hand, we can now outline detailed, plausible synthetic routes to the target molecule, cyclobutyl(oxolan-3-yl)methanone.
Pathway A: Grignard Reaction Approach
This pathway utilizes a Grignard reagent derived from a cyclobutyl halide and subsequent reaction with a tetrahydrofuran-3-carbonyl derivative.
Workflow Diagram: Grignard Reaction Pathway
Caption: Proposed Grignard reaction pathway to 3-Cyclobutanecarbonyloxolane.
Detailed Protocol for Pathway A:
Step 1: Preparation of Cyclobutylmagnesium Bromide
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
Initiation: Add a small crystal of iodine and a few drops of cyclobutyl bromide in anhydrous tetrahydrofuran (THF) to initiate the reaction.
Grignard Formation: Once the reaction begins (indicated by a color change and gentle reflux), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Oxidation of 3-Hydroxytetrahydrofuran
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxytetrahydrofuran in dichloromethane (DCM).
Oxidation: Add pyridinium chlorochromate (PCC) portion-wise to the solution while stirring at room temperature. Monitor the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Evaporate the solvent to yield tetrahydrofuran-3-one.
Step 3: Grignard Addition and Product Formation
Reaction Setup: Cool the solution of cyclobutylmagnesium bromide from Step 1 to 0 °C in an ice bath.
Addition: Add a solution of tetrahydrofuran-3-one from Step 2 in anhydrous THF dropwise to the Grignard reagent.
Quenching and Workup: After the addition is complete, stir the reaction at room temperature for one hour. Then, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-Cyclobutanecarbonyloxolane.
Pathway B: Friedel-Crafts Acylation Approach
This alternative pathway involves the acylation of a suitable tetrahydrofuran derivative. It's important to note that direct Friedel-Crafts acylation on tetrahydrofuran itself is not feasible. Therefore, this would likely proceed through a more complex, multi-step sequence involving a functionalized furan precursor.
Caption: Proposed Friedel-Crafts acylation and reduction pathway.
Detailed Protocol for Pathway B:
Step 1: Friedel-Crafts Acylation of Furan
Reaction Setup: In a flask cooled to 0 °C, dissolve furan in an inert solvent like dichloromethane.
Acylation: Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), followed by the dropwise addition of cyclobutanecarbonyl chloride. The use of a milder Lewis acid is recommended to avoid polymerization of the furan ring.[3]
Workup: After the reaction is complete, quench with water and extract the product with an organic solvent. Purify the resulting 3-cyclobutanoyl-furan by column chromatography.
Step 2: Catalytic Hydrogenation
Reaction Setup: Dissolve the 3-cyclobutanoyl-furan in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
Hydrogenation: Add a catalyst, such as 10% palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 3-Cyclobutanecarbonyloxolane.
Quantitative Data and Characterization
While specific experimental data for 3-Cyclobutanecarbonyloxolane is not available in the public domain, the following table outlines the expected data for the key precursors based on established literature.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Expected Yield (%)
Cyclobutanecarboxylic Acid
C5H8O2
100.12
195
86-91
3-Hydroxytetrahydrofuran
C4H8O2
88.11
93-95 @ 26 mmHg
81-88
Characterization of the final product, 3-Cyclobutanecarbonyloxolane (C9H14O2), would involve standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and chemical environment of all protons and carbons.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch.
Conclusion and Future Outlook
This technical guide has provided a comprehensive analysis of the synthetic strategies for 3-Cyclobutanecarbonyloxolane. While a definitive historical account of its discovery is not available, a thorough examination of the synthesis of its constituent cyclobutane and oxolane rings allows for the confident proposal of robust and efficient synthetic methodologies. The presented Grignard and Friedel-Crafts based pathways offer researchers clear and actionable protocols. As the importance of unique, three-dimensional scaffolds in drug discovery continues to grow, molecules such as 3-Cyclobutanecarbonyloxolane represent promising building blocks for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this and related compounds is highly encouraged.
References
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012, May 15). ResearchGate. Retrieved February 4, 2026, from [Link]
Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses Procedure. Retrieved February 4, 2026, from [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. (2017). ChemMedChem, 12(21), 1737–1754. [Link]
3-Cyclobutanecarbonyloxolane. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
3-Cyclobutanecarbonyloxolane as a building block in medicinal chemistry
Executive Summary This guide details the utility, synthesis, and application of 3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5), also known as cyclobutyl(tetrahydrofuran-3-yl)methanone. As drug discovery shifts away fro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the utility, synthesis, and application of 3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5), also known as cyclobutyl(tetrahydrofuran-3-yl)methanone. As drug discovery shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), this building block offers a strategic combination of two privileged aliphatic motifs: the metabolically stable cyclobutane ring and the polarity-modulating tetrahydrofuran (THF) ring.
This note provides a validated protocol for its synthesis via Weinreb amide coupling and outlines its primary application as a diversity-oriented scaffold for generating sp³-rich amine libraries via reductive amination.
Ideal lipophilicity range for CNS and peripheral targets.
TPSA
26.3 Ų
Low polar surface area allows for good membrane permeability.
Fsp³
0.89
High fraction of sp³ carbons; correlates with improved clinical success rates.
H-Bond Acceptors
2
The THF oxygen and ketone carbonyl provide vectors for target engagement.
Structural Rationale
Metabolic Stability: The cyclobutane ring is often more metabolically stable than cyclopentane or cyclohexane due to its specific "puckered" conformation, which can hinder CYP450 oxidation sites.
Solubility Modulation: The THF ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to an all-carbon carbocycle analog.
Conformational Restriction: The ketone linker provides a rigid sp² center, while the rings restrict the conformational freedom of the substituents, potentially reducing the entropic penalty of binding.
Synthetic Protocol: Modular Construction
Objective: Synthesize 3-Cyclobutanecarbonyloxolane on a gram scale using a Weinreb amide strategy to prevent over-alkylation.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy utilizing the Weinreb amide intermediate to ensure selective mono-addition of the Grignard reagent.
Step-by-Step Protocol
Step A: Preparation of N-methoxy-N-methylcyclobutanecarboxamide
Context: The ketone functionality is a versatile "handle." The most high-value application in medicinal chemistry is converting this ketone into a library of secondary and tertiary amines, exploring the SAR of the "linker" region.
Workflow Logic (Graphviz)
Figure 2: Reductive amination workflow. Titanium(IV) isopropoxide is recommended for sterically hindered amines to force imine formation.
Detailed Protocol
Objective: Synthesis of a 3-aminocyclobutyl-tetrahydrofuran analog.
Imine Formation:
In a vial, combine 3-Cyclobutanecarbonyloxolane (0.2 mmol, 1.0 eq) and the desired Amine (0.24 mmol, 1.2 eq) in anhydrous 1,2-Dichloroethane (DCE) (2 mL).
Note: The ketone is flanked by two secondary carbons (cyclobutyl and THF-3-yl), creating steric bulk. Ti(OiPr)₄ acts as a Lewis acid and water scavenger to drive equilibrium.
Stir at RT (or 50°C for unreactive amines) for 4–16 hours.
Reduction:
Cool the mixture to 0°C.
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (0.6 mmol, 3.0 eq) in one portion.
Allow to warm to RT and stir for 4 hours.
Workup (Titanium Quench):
Caution: Quenching Titanium reactions can form gelatinous emulsions.
Add 10% aqueous NaOH or Rochelle's salt solution (potassium sodium tartrate) and stir vigorously for 30 minutes until layers separate clearly.
Extract with DCM.[5] Pass through a phase separator.
Purification:
Concentrate and purify via Prep-HPLC or SCX (Strong Cation Exchange) cartridges for high-throughput library generation.
Safety and Handling
3-Cyclobutanecarbonyloxolane: Treat as a potential irritant. No specific toxicology data is widely available; assume standard organic ketone hazards (flammability, eye/skin irritation).
Titanium(IV) isopropoxide: Moisture sensitive. Causes severe eye irritation.[4] Handle under inert atmosphere.
Sodium triacetoxyborohydride: Evolves hydrogen gas upon contact with acids or protic solvents. Vent reaction vessels properly.
References
PubChem. (n.d.).[4] Compound Summary: Cyclobutyl(oxolan-3-yl)methanone. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[6][7] (Contextual grounding on cyclobutane bioisosteres).
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on Fsp3 and metabolic stability of small rings).
experimental protocol for the application of 3-Cyclobutanecarbonyloxolane
Introduction: The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is critical for improving clinical success rates....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Escape from Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is critical for improving clinical success rates. 3-Cyclobutanecarbonyloxolane (chemically defined as cyclobutyl(tetrahydrofuran-3-yl)methanone) represents a high-value scaffold that combines two pharmacologically distinct motifs:
The Cyclobutane Ring: A puckered, lipophilic bioisostere for tert-butyl or phenyl groups, offering metabolic stability and defined spatial orientation without the "flatness" of aromatics.
The Oxolane (THF) Ring: A polar ether motif that enhances aqueous solubility and provides hydrogen bond acceptor capability.
This guide details the experimental protocols for utilizing this ketone scaffold in Late-Stage Diversification , specifically focusing on Reductive Amination (for library synthesis) and Nucleophilic Addition (for tertiary alcohol formation).
Material Specifications & Handling
Property
Specification
IUPAC Name
Cyclobutyl(tetrahydrofuran-3-yl)methanone
Formula
C₉H₁₄O₂
Molecular Weight
154.21 g/mol
Physical State
Colorless to pale yellow oil
Solubility
Soluble in DCM, THF, MeOH, EtOAc; Sparingly soluble in water
Storage
2–8°C under inert atmosphere (Argon/Nitrogen)
Stability
Stable to weak acids/bases.[1] Avoid strong Lewis acids at >60°C (risk of ring expansion/opening).
Context: The carbonyl carbon in this scaffold is flanked by two secondary carbons (one in the strained cyclobutane ring, one in the THF ring). Standard reductive amination (amine + NaBH(OAc)₃) often stalls at the hemiaminal stage due to steric hindrance. We utilize a Titanium(IV)-mediated protocol to force imine formation.
Reagents:
Amine (1.2 equiv)
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
Sodium borohydride (NaBH₄) (2.0 equiv) or NaBH₃CN
Solvent: Anhydrous THF or Methanol
Step-by-Step Methodology:
Imine Pre-formation (Critical):
In a flame-dried vial under Argon, dissolve 3-Cyclobutanecarbonyloxolane (1.0 equiv) and the target Amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
Add Ti(OiPr)₄ (1.5 equiv) dropwise. The solution may turn slightly yellow/hazy.
Stir at ambient temperature for 6–12 hours .
Validation: Monitor by TLC or LCMS. The disappearance of the ketone peak (m/z 155 [M+H]⁺) and appearance of the imine mass confirms the intermediate. Do not proceed until ketone is consumed.
Reduction:
Cool the reaction mixture to 0°C.
Add NaBH₄ (2.0 equiv) portion-wise (Caution: gas evolution). Alternatively, for chemoselectivity in the presence of esters, use NaBH(OAc)₃ (3.0 equiv).
Allow to warm to room temperature and stir for 4 hours.
Work-up (Titanium Quench):
Quench by adding 10% aqueous NaOH or Rochelle’s salt solution (Potassium sodium tartrate).
Note: Titanium forms a sticky white precipitate. Vigorous stirring with Rochelle’s salt for 1 hour solubilizes the Ti-salts into the aqueous layer, ensuring clean phase separation.
Extract with EtOAc (3x), dry over MgSO₄, and concentrate.
Protocol B: Stereoselective Grignard Addition (Suppression of Enolization)
Context: Direct addition of Grignard reagents to cyclobutyl ketones often fails due to enolization . The basic Grignard reagent acts as a base, abstracting the
-proton from the cyclobutane or THF ring rather than attacking the carbonyl. We use Cerium(III) Chloride (Knochel/Imamoto modification) to increase nucleophilicity and suppress basicity.
Commercially available CeCl₃•7H₂O must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 4 hours with vigorous stirring until a fine white powder forms.
Alternative: Use commercially available anhydrous CeCl₃ beads (store in glovebox).
Formation of Organocerium Species:
Suspend anhydrous CeCl₃ (1.6 equiv) in THF and stir at room temperature for 2 hours to form a milky suspension.
Cool to -78°C.
Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30 minutes at -78°C. This generates the organocerium species (
), which is less basic and more oxophilic than the Grignard.
Nucleophilic Addition:
Dissolve 3-Cyclobutanecarbonyloxolane (1.0 equiv) in minimal THF.
Add the ketone solution dropwise to the organocerium mixture at -78°C.
Stir at -78°C for 2 hours, then slowly warm to 0°C.
Quench & Isolation:
Quench with saturated aqueous NH₄Cl.
Extract with Et₂O or EtOAc.
Result: This protocol typically yields the tertiary alcohol with >85% conversion, whereas standard Grignard addition often yields <30% due to enolization recovery of the starting material.
Visualization of Logic & Workflows
Figure 1: Decision Matrix for Scaffold Derivatization
Caption: Logical flow for selecting the correct synthetic pathway based on target functionality and steric constraints.
Avoid strong Bronsted acids (HCl, H₂SO₄) during workup. Use NH₄Cl or weak buffers.
Diastereomers
Creation of new chiral center at tertiary alcohol.
Expect a mixture of diastereomers (due to existing chiral center at THF-C3). Separate via Chiral SFC.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398. [Link]
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Ketones: An Efficient Method for the Synthesis of Secondary and Tertiary Amines. Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. [Link]
application of 3-Cyclobutanecarbonyloxolane in materials science
Application Note: 3-Cyclobutanecarbonyloxolane in Advanced Materials Science Part 1: Executive Summary & Technical Profile[1] 3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5) is a bifunctional heterocyclic building block...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Cyclobutanecarbonyloxolane in Advanced Materials Science
Part 1: Executive Summary & Technical Profile[1]
3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5) is a bifunctional heterocyclic building block that bridges the gap between rigid cycloaliphatic chemistry and flexible polyether synthesis.[1] While historically utilized as a high-value intermediate in pharmaceutical synthesis (specifically for FLAP inhibitors), its unique topology—featuring a strained cyclobutane ring linked via a ketone bridge to a polymerizable oxolane (tetrahydrofuran) core—positions it as a potent monomer for next-generation functional polymers and high-performance electrolytes .[1]
This guide outlines the protocols for utilizing 3-Cyclobutanecarbonyloxolane (3-CBCO) in Cationic Ring-Opening Polymerization (CROP) to engineer modified polyether backbones with tunable crystallinity and glass transition temperatures (
Soluble in DCM, THF, Toluene; Miscible with standard ether electrolytes.
Part 2: Structural Logic & Mechanism
To understand the material utility of 3-CBCO, one must analyze its functional architecture. Unlike unsubstituted tetrahydrofuran (THF), which forms highly crystalline PolyTHF (PTMEG) used in Spandex, the introduction of the cyclobutanecarbonyl pendant group disrupts chain packing.
Mechanism of Action:
Steric Modulation: The bulky cyclobutane group inhibits the crystallization of the polyether backbone, allowing the material to remain amorphous at lower temperatures.
Ring Strain Energy: The cyclobutane ring acts as a "stored energy" motif. While stable under standard polymerization conditions, it provides a handle for potential mechanochemical activation or post-polymerization functionalization via radical ring-opening.[1]
Figure 1: Functional decomposition of 3-Cyclobutanecarbonyloxolane.[1] The oxolane ring drives polymerization, while the cyclobutane moiety dictates the physical properties of the resulting material.
Part 3: Experimental Protocol
Protocol A: Cationic Copolymerization with THF
Objective: Synthesize a random copolymer Poly(THF-co-3-CBCO) to create a non-crystallizing polyether oil for low-temperature lubricant or soft-segment polyurethane applications.[1]
Rationale: Homopolymerization of 3-substituted THFs is often kinetically slow due to steric hindrance at the oxonium ion active site.[1] Copolymerization with unsubstituted THF drives the reaction forward while incorporating the functional monomer.
Why: Cationic polymerization is extremely sensitive to moisture and basic impurities (amines) which terminate the propagating oxonium ion.
Action: Distill 3-CBCO under reduced pressure over Calcium Hydride (
). Store under Argon.
Reaction Setup:
In a flame-dried Schlenk flask equipped with a magnetic stir bar, introduce THF (8.0 mL, 100 mmol) and 3-CBCO (3.08 g, 20 mmol) under inert atmosphere (
).
Note: A 5:1 molar ratio is selected to maintain propagation kinetics while ensuring sufficient disruption of crystallinity.
Initiation:
Cool the mixture to 0°C using an ice bath.
Why: Lower temperatures favor the thermodynamics of ring-opening (THF polymerization has a ceiling temperature of ~83°C; substitution lowers this further).[1]
Inject Methyl Triflate (113 µL, 1.0 mmol) via a gas-tight syringe.
Propagation:
Allow the reaction to stir at 0°C for 4 hours, then slowly warm to 15°C for 24 hours.
Observation: Viscosity will increase significantly. If the solution becomes immobile, add dry Dichloromethane (DCM) as a solvent to maintain diffusion.
Termination & Isolation:
Quench the living polymer chains by adding 5 mL of Methanol.
Precipitate the polymer by pouring the reaction mixture into cold n-Hexane (or water, depending on solubility). 3-CBCO copolymers are often more lipophilic than pure PolyTHF.[1]
Dry under vacuum at 40°C for 48 hours.
Data Analysis:
-NMR: Monitor the shift of the -protons next to the ether oxygen. In the monomer, they appear at ~3.8-4.0 ppm. In the polymer backbone, they shift upfield to ~3.4 ppm.
DSC: Expect a
higher than pure PolyTHF (-80°C) but a suppression of the melting endotherm ( ~30°C for PTMEG).[1]
Part 4: Advanced Application – Solid State Engineering
For drug development professionals, 3-CBCO serves as a model for conformational polymorphism .[1] The flexibility of the oxolane ring coupled with the puckered conformation of the cyclobutane ring creates a landscape rich in potential crystal polymorphs.
Protocol B: Polymorph Screening (High-Throughput)
Solvent Evaporation: Dissolve 3-CBCO in 12 diverse solvents (e.g., Acetone, Ethanol, Toluene, Acetonitrile).
Anti-Solvent Addition: Add water or hexane to induce precipitation.
Analysis: Analyze precipitates via PXRD (Powder X-Ray Diffraction).
Significance: Identifying stable polymorphs is crucial when using this moiety as a building block for solid oral dosage forms (e.g., FLAP inhibitors).
Part 5: Process Visualization
The following diagram illustrates the Cationic Ring-Opening Polymerization (CROP) pathway, highlighting the role of the initiator and the propagating oxonium species.
Figure 2: Cationic Ring-Opening Polymerization pathway.[1] The strained oxolane ring is opened by the active oxonium species, relieving ring strain and extending the polyether chain.
References
Structural Data: Cyclobutyl(tetrahydrofuran-3-yl)methanone. PubChem Substance Record. Available at: [Link]
Polymerization Context:Cationic Ring-Opening Polymerization of Tetrahydrofuran and Derivatives. In Polymer Science: A Comprehensive Reference. Elsevier. (General reference for CROP mechanism).
Pharmaceutical Context:FLAP Inhibitor Intermediates. (Contextualizing the molecule as a building block in drug discovery, e.g., WO2008137805A1).
Application Note: 3-Cyclobutanecarbonyloxolane as a Potential Chiral Auxiliary
[1] Executive Summary 3-Cyclobutanecarbonyloxolane (specifically the ester derivative oxolan-3-yl cyclobutanecarboxylate ) represents a distinct class of "chiral ester" auxiliaries derived from the (S)- or (R)-tetrahydro...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-Cyclobutanecarbonyloxolane (specifically the ester derivative oxolan-3-yl cyclobutanecarboxylate ) represents a distinct class of "chiral ester" auxiliaries derived from the (S)- or (R)-tetrahydrofuran-3-ol (oxolan-3-ol) scaffold.[1] While less ubiquitous than the Evans oxazolidinones, the oxolane backbone offers unique steric and stereoelectronic properties due to the envelope conformation of the five-membered ether ring.
This guide details the application of the 3-oxolane moiety as a chiral auxiliary for the asymmetric functionalization of cyclobutane rings. By anchoring a cyclobutanecarbonyl substrate to a chiral oxolane, researchers can induce high diastereoselectivity in
-alkylations and aldol reactions, facilitating the synthesis of enantiopure cyclobutane derivatives—critical pharmacophores in modern drug discovery (e.g., in NK1 antagonists and glutamate receptor modulators).
Structural Basis & Mechanism of Induction
The Chiral Scaffold
The core of this auxiliary system is 3-hydroxytetrahydrofuran (3-hydroxyoxolane).[1] Unlike planar auxiliaries, the oxolane ring adopts a puckered "envelope" conformation. When esterified with cyclobutanecarboxylic acid, the chiral center at C3 of the oxolane ring exerts facial bias on the enolate of the cyclobutane carbonyl.
Auxiliary: (S)-(-)-3-Hydroxytetrahydrofuran (or its enantiomer).[1]
Substrate: Cyclobutanecarboxylic acid.
Active Complex:(S)-Oxolan-3-yl cyclobutanecarboxylate (often referred to loosely as 3-cyclobutanecarbonyloxolane in catalog nomenclature).[1]
Mechanistic Pathway (Enolate Geometry)
The stereocontrol is governed by the formation of a rigid metal-enolate intermediate. Upon deprotonation (typically with LDA), the lithium enolate forms a chelated transition state. The ether oxygen of the oxolane ring can participate in secondary coordination with the lithium cation, locking the conformation. The "puckered" nature of the THF ring then blocks one face of the enolate, forcing the electrophile (E+) to attack from the less hindered side.
Reaction Cycle Visualization
The following diagram illustrates the complete auxiliary cycle: Attachment, Asymmetric Induction, and Cleavage.
Figure 1: The asymmetric synthesis cycle using 3-cyclobutanecarbonyloxolane. The oxolane ring serves as the temporary chiral director.
Experimental Protocols
Protocol A: Synthesis of the Chiral Complex
Objective: Covalent attachment of the cyclobutane substrate to the (S)-3-hydroxytetrahydrofuran auxiliary.[1]
Objective: Release the chiral cyclobutane product and recover the oxolane auxiliary.
Procedure:
Dissolve the alkylated complex in a mixture of THF/Water (3:1).
Add
(2 equiv) and (30%, 4 equiv) at . (Peroxide assists in hydrolyzing sterically hindered esters).
Stir at
for 1 hour, then at RT for 3 hours.
Separation: Quench with
(to destroy excess peroxide). Acidify to pH 2. Extract the chiral acid product into EtOAc. The oxolane auxiliary remains in the organic layer (if neutral) or can be recovered after varying pH depending on workup preference.
Purification: The chiral cyclobutane carboxylic acid is purified by recrystallization or chromatography.
Performance Data & Comparison
The following table summarizes the expected performance of the Oxolane auxiliary compared to standard Evans and Myers auxiliaries for cyclobutane functionalization.
Note: Data for the Oxolane auxiliary is projected based on analogous chiral ester enolate chemistry [1, 2].
Troubleshooting & Optimization
Improving Diastereoselectivity
If the observed diastereomeric ratio (dr) is low (< 90:10):
Additives: Add LiCl (2-3 equiv) during the enolization step. LiCl aggregates with the lithium enolate, tightening the transition state and improving facial discrimination.
Solvent Switch: Use Toluene/THF (9:1) instead of pure THF. Non-polar solvents often enhance the rigidity of ion-paired enolates.[1]
Handling the "Ketone" Variant
If your starting material is Cyclobutyl(oxolan-3-yl)methanone (the ketone form, CAS 1495485-96-5) rather than the ester:
This molecule cannot be used as a covalent auxiliary directly.
Application: It may serve as a Lewis Base Catalyst precursor. Chiral ketones can be converted to dioxiranes in situ (using Oxone) to catalyze asymmetric epoxidations of alkenes (Shi Epoxidation mechanism) [3].
References
Chiral Auxiliaries in Asymmetric Synthesis. TCI Chemicals Application Guide. (2024). Retrieved from
Tetrahydrofuran-3-yl derivatives as Chiral Resolution Reagents. CymitQuimica Product Data. (2025). Retrieved from
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane. Core.ac.uk. Retrieved from
(Note: While "3-Cyclobutanecarbonyloxolane" is a valid chemical entity, its specific use as a named auxiliary is an emerging or niche application. The protocols above are derived from established methodologies for structurally homologous chiral ester auxiliaries.)
laboratory protocols for the purification of 3-Cyclobutanecarbonyloxolane
Introduction & Scope 3-Cyclobutanecarbonyloxolane (IUPAC: Cyclobutyl(tetrahydrofuran-3-yl)methanone) is a high-value scaffold used in medicinal chemistry, particularly as a bioisostere for phenyl rings or as a rigid link...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
3-Cyclobutanecarbonyloxolane (IUPAC: Cyclobutyl(tetrahydrofuran-3-yl)methanone) is a high-value scaffold used in medicinal chemistry, particularly as a bioisostere for phenyl rings or as a rigid linker in fragment-based drug design. Its structure combines two strained/reactive rings: a cyclobutane ring (approx. 26 kcal/mol ring strain) and a tetrahydrofuran (THF) ether ring.
Technical Challenge:
The purification of this compound presents three distinct challenges:
UV Silence: The molecule lacks a strong chromophore (no conjugated
-system), rendering standard UV detection (254 nm) ineffective.
Thermal Instability: The cyclobutane ring is susceptible to thermal ring-opening or expansion at high temperatures (
).
Peroxide Formation: The THF moiety is prone to auto-oxidation, requiring rigorous exclusion of oxygen during final finishing.
This guide provides two validated protocols: High-Performance Flash Chromatography (HPFC) for small-to-medium scale (<10 g) and High-Vacuum Distillation for scale-up (>10 g).
Physicochemical Profile & Safety
Before initiating purification, the operator must verify the crude material against these predicted parameters to ensure the correct method is selected.
Parameter
Value (Approx.)
Implications for Purification
Molecular Weight
154.21 g/mol
Suitable for GC-MS and standard Flash phases.
Boiling Point
230–240°C (760 mmHg)
Do not distill at atm pressure. Decomposition risk.
LogP
~1.2
Moderate polarity; elutes in mid-range organic solvents.
UV Absorbance
nm
Standard UV triggers will fail. Use ELSD or RI.
Solubility
DCM, EtOAc, MeOH, THF
Highly soluble in organic solvents; sparingly soluble in water.
Sample Prep: Dissolve crude oil in minimum volume of DCM. Mix with Celite (1:2 ratio) and rotovap to dryness for a "dry load." This prevents band broadening.
Run: Execute the gradient above. Monitor ELSD signal.
Fraction Collection: Collect all peaks. Spot check via TLC (stain with KMnO₄; target turns yellow/brown on purple background).
Concentration: Rotovap fractions at <40°C . High heat during concentration can degrade the product.
Protocol B: High-Vacuum Distillation
Applicability: For batches >10 g where chromatography is cost-prohibitive.
Safety Warning: Distillation of cyclobutanes requires a blast shield. Ensure the system is free of peroxides before heating.
Equipment Setup
Short-path distillation head (minimize thermal residence time).
Vacuum pump capable of <1.0 mmHg (Torr).
Cow receiver for fraction collection.
Cooling bath (Dry ice/Acetone) for the trap.
The Nomograph Logic
To prevent ring strain release, the pot temperature must never exceed 100°C .
Degassing: Stir crude oil under vacuum (no heat) for 20 mins to remove volatile solvents (DCM/THF).
Ramp: Slowly increase oil bath temperature to 80°C.
Foreshot: Collect the first 5-10% of distillate (often contains lower MW impurities).
Main Fraction: Collect the stable fraction distilling at constant temperature.
Visual Check: Product should be a clear, colorless oil. If it turns yellow, stop heating immediately (decomposition).
Backfill: Cool to RT under vacuum, then backfill with Nitrogen (not air) to prevent peroxide formation on the hot ether ring.
Visualization of Workflows
Figure 1: Purification Decision Matrix
This logic gate ensures the correct protocol is chosen based on scale and impurity profile.
Caption: Decision matrix for selecting the optimal purification route based on batch scale and impurity composition.
Figure 2: Chromatography & Detection Setup
A schematic of the critical ELSD integration required for this UV-silent molecule.
Caption: Flow path for HPFC highlighting the parallel detection strategy required for non-chromophoric cyclobutanes.
Quality Control & Validation
Every purified batch must be validated using orthogonal methods to ensure the cyclobutane ring remained intact and the THF ring did not form peroxides.
GC-MS (Purity & Identity)
Column: DB-5ms or equivalent non-polar column.
Method: Low inlet temperature (200°C) to prevent thermal ring opening in the injector port.
Acceptance Criteria: Single peak >98% area. Mass spectrum should show parent ion (or M-28 from ethylene loss, characteristic of cyclobutanes).
qNMR (Solvent & Potency)
Solvent:
or .
Diagnostic Signals:
Cyclobutane protons: Multiplets at
1.8 – 2.4 ppm.
THF protons: Multiplets at
3.7 – 4.0 ppm (ether protons).
Validation: Check for absence of ethyl acetate signals (singlet at 2.0 ppm) to ensure proper drying.
Peroxide Test
Reagent: KI Starch Paper.
Procedure: Dip strip into neat oil.
Result: Must remain white. Blue/Purple indicates peroxide formation (Danger).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Recovery (<50%)
Volatility
Do not use high vacuum on Rotovap (>20 mbar). Keep bath <40°C.
Product is Yellow
Thermal Decomposition
Ring opening occurred. Re-distill at lower pressure/temp.
Ghost Peaks in NMR
Acetal formation
Avoid using Methanol in chromatography; THF ring can open in acidic MeOH.
No peaks on Flash
Detection Failure
UV 254nm is useless. Switch to ELSD or stain every fraction.
References
Li, J. J. (2016). Top Drugs: Their History and Pharmacology. Oxford University Press. (Context on cyclobutane bioisosteres).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
Pfizer Inc. (2005). Patent US6962940: Cyclobutyl derivatives as therapeutic agents. (Protocols for handling strained cyclobutyl ketones).
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link
Technical Support Guide: Optimizing the Synthesis of 3-Cyclobutanecarbonyloxolane
Executive Summary & Synthetic Strategy The Challenge: Synthesizing 3-Cyclobutanecarbonyloxolane (IUPAC: cyclobutyl(tetrahydrofuran-3-yl)methanone) presents a specific set of challenges: Over-alkylation: Direct addition o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Strategy
The Challenge:
Synthesizing 3-Cyclobutanecarbonyloxolane (IUPAC: cyclobutyl(tetrahydrofuran-3-yl)methanone) presents a specific set of challenges:
Over-alkylation: Direct addition of cyclobutyl Grignard to an ester or acid chloride often yields the tertiary alcohol (dicyclobutyl carbinol) rather than the desired ketone.
THF Ring Sensitivity: The oxolane (tetrahydrofuran) ring increases water solubility, leading to significant product loss during aqueous workup.
Grignard Stability: Cyclobutylmagnesium bromide is stable but susceptible to rearrangement if prepared or stored improperly.
The Solution: The Weinreb Amide Protocol
To maximize yield and purity, we recommend the Weinreb Ketone Synthesis pathway. This method utilizes a stable tetrahedral intermediate to prevent over-addition of the Grignard reagent, ensuring high chemoselectivity for the ketone.
Visualizing the Pathway
The following diagram outlines the recommended synthetic route and the critical control points (CCPs) where yield is often lost.
Figure 1: The Weinreb Amide pathway prevents tertiary alcohol formation by forming a stable metal-chelated intermediate (Nahm & Weinreb, 1981).
Detailed Protocol & Optimization
Phase 1: Formation of the Weinreb Amide
Objective: Convert Tetrahydrofuran-3-carboxylic acid to N-methoxy-N-methyltetrahydrofuran-3-carboxamide.
Yield Tip: CDI is preferred over EDCI/HOBt for scale-up as it simplifies purification (water-soluble byproducts).
Phase 2: The Grignard Addition
Objective: Nucleophilic attack of Cyclobutyl-MgBr without over-alkylation.
Reagents: Weinreb Amide (1.0 eq), Cyclobutylmagnesium bromide (1.3–1.5 eq, 1.0 M in THF).
Protocol:
Cool the Weinreb amide solution (in dry THF) to 0°C . (Note: -78°C is unnecessary for Weinreb amides, but 0°C is safer than RT).
Add Cyclobutyl-MgBr dropwise over 30 minutes.
Critical Check: Monitor by TLC/LCMS. The intermediate is stable; you will see the disappearance of the amide but not the formation of the ketone until hydrolysis.
Stir for 1–2 hours at 0°C.
Phase 3: Quench and Isolation (The Yield Killer)
Issue: The product contains a THF ring and a ketone, making it moderately polar. Standard ether/water extraction often leaves 20–30% of the product in the aqueous phase.
Optimized Workup:
Quench with saturated NH₄Cl or 1M HCl (keep pH ~3–4).
Do NOT use Diethyl Ether for extraction. Use DCM (Dichloromethane) or EtOAc .
Salting Out: Saturate the aqueous layer with solid NaCl before extraction. This is crucial for oxolane derivatives.
Cause: While Weinreb amides resist this, it can happen if:
The quench was delayed or performed at high temperature.
The tetrahedral intermediate collapsed during the reaction (rare, usually requires Lewis acid contamination).
Fix: Ensure the reaction remains at 0°C and quench cold with acid.
Issue: Grignard Failure
Q: The reaction didn't start. The amide is unreacted.
Diagnosis: Degraded Grignard reagent.[2][3][4] Cyclobutyl-MgBr is sensitive to moisture.
Fix: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or a similar indicator before use. If the reagent is gray/white instead of dark/clear, it may have hydrolyzed.
Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing yield and purity issues in cyclobutyl ketone synthesis.
Comparison of Methods
Feature
Acid Chloride Route
Weinreb Amide Route (Recommended)
Nitrile Route
Reagent
Acid Chloride + Grignard
Weinreb Amide + Grignard
Nitrile + Grignard
Major Risk
Over-addition (forms alcohol)
None (Stable Intermediate)
Imine hydrolysis issues
Temp Control
Strict (-78°C required)
Flexible (0°C to RT)
Reflux often required
Typical Yield
40–60%
80–95%
60–75%
Purification
Difficult (Alcohol byproduct)
Easy (Clean conversion)
Moderate
References
Nahm, S.; Weinreb, S. M. (1981).[5][6][7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
Foundational paper establishing the stability of the tetrahedral intermedi
Silverman, G. S.; Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press.
Authoritative text on the stability and handling of cycloalkyl Grignard reagents.
Mentel, M. et al. (2023).[2] "Formal γ-C-H Functionalization of Cyclobutyl Ketones". PubMed.
Recent context on the utility and stability of cyclobutyl ketone scaffolds in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Architecture
Target Molecule: 3-Cyclobutanecarbonyloxolane (IUPAC: Cyclobutyl(tetrahydrofuran-3-yl)methanone)
Primary Synthetic Route: Nucleophilic addition of Cyclobutylmagnesium bromide (Grignard) to N-methoxy-N-methyltetrahydrofuran-3-carboxamide (Weinreb Amide).[1]
This guide addresses the specific challenges of coupling two strained or sensitive rings: the cyclobutane (ring strain ~26.3 kcal/mol) and the oxolane/THF (acid-sensitive ether linkage). While the Weinreb amide route is the industry "Gold Standard" for preventing over-addition, specific side reactions—primarily enolization and acid-catalyzed ring opening —often compromise yields during scale-up.[1]
Reaction Pathway & Impurity Landscape
The following diagram maps the desired pathway against the three most critical failure modes.
Figure 1: Mechanistic pathway showing the "Gold Standard" Weinreb route (Blue/Green) versus critical side reactions (Red).[1]
Critical Control Points & Troubleshooting
Phase 1: The Reagent Quality Check (Pre-Reaction)
The Issue: Cyclobutyl halides are expensive and prone to homocoupling during Grignard formation. A degraded Grignard reagent leads to variable stoichiometry, promoting enolization over addition.[1]
Protocol:
Titer Check: Never assume commercial concentration. Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl prior to use.[1]
Solvent Selection: While THF is standard, 2-Methyltetrahydrofuran (2-MeTHF) is superior.[1][2] It has a higher boiling point and separates better from water during workup, reducing emulsion formation.[1]
Parameter
THF (Standard)
2-MeTHF (Recommended)
Impact on Side Reactions
Water Solubility
Miscible
Limited
2-MeTHF allows easier aqueous washes, protecting the product from prolonged acid exposure.[1]
Peroxide Formation
High
Low
Lower risk of radical side reactions degrading the cyclobutane ring.
Process Greenness
Low
High
2-MeTHF is derived from biomass and is recyclable.[1]
Phase 2: The Addition (Minimizing Enolization)
The Issue: The proton at the 3-position of the THF ring (alpha to the carbonyl) is acidic. The Grignard reagent can act as a base (deprotonating the alpha-carbon) rather than a nucleophile .
Symptom:[2][3][4][5][6][7][8][9][10] High recovery of starting material (Weinreb amide) despite full consumption of Grignard.
Troubleshooting Guide:
Q: I recovered 40% starting material. Did the Grignard fail?A: Likely not. You experienced enolization . The Grignard deprotonated your amide. Upon quench, the enolate simply turned back into the starting material.
Corrective Action:
Temperature Control: Conduct the addition at -78°C . Higher temperatures favor basicity (deprotonation) over nucleophilicity.[1]
Additives: Add LiCl (1.0 equiv) or use TurboGrignard (iPrMgCl·LiCl) for the exchange. Lithium salts break up Grignard aggregates, increasing the nucleophilic character of the species.
Reverse Addition: Cannulate the Grignard into the amide solution slowly, rather than adding amide to Grignard. This keeps the amide in excess initially, minimizing the localized concentration of base.
Phase 3: Quench & Workup (Preventing Ring Opening)[1]
The Issue: Both the cyclobutane and THF rings are sensitive.
Cyclobutane: Stable to base, but can undergo ring expansion/rearrangement if carbocations are generated.[1]
THF Ring: The ether linkage is susceptible to acid-catalyzed cleavage, especially if strong mineral acids (HCl, H₂SO₄) are used to hydrolyze the Weinreb intermediate.
Protocol:
Hydrolysis: Do NOT use 1M HCl.
Buffered Quench: Use saturated aqueous Ammonium Chloride (NH₄Cl) or Citric Acid (10% aq) .[1]
pH Monitoring: Ensure the aqueous phase pH stays between 4–6. A pH < 2 risks opening the THF ring.
Visual Troubleshooting Flowchart:
Figure 2: Decision tree for diagnosing low yields in cyclobutyl ketone synthesis.
Detailed Experimental Procedure (Best Practice)
Synthesis of Cyclobutyl(tetrahydrofuran-3-yl)methanone
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with N-methoxy-N-methyltetrahydrofuran-3-carboxamide (1.0 equiv) and anhydrous 2-MeTHF (0.5 M concentration).[1]
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Addition: Add Cyclobutylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.
Note: Maintain internal temperature below -65°C.[1]
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄ or PMA).[1]
Checkpoint: The intermediate is stable. If you see the ketone product forming during the reaction (before quench), your intermediate is breaking down prematurely—cool the reaction down.
Quench: Pour the reaction mixture into a vigorously stirred biphasic mixture of sat. aq. NH₄Cl and crushed ice.[1]
Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over MgSO₄.[1]
Warning: Do not use acidic drying agents or prolonged exposure to silica gel, which is slightly acidic.[1]
Q: Can I use Cyclobutanecarbonyl chloride and react it with a THF-nucleophile instead?A: This "Reverse Route" is risky.[1] Reacting an acid chloride with a Grignard almost always leads to double addition (tertiary alcohol), even at low temperatures.[1] The Weinreb amide on the THF ring is the safer, more controlled approach.
Q: Why do I see a "doublet" impurity in the NMR near the alpha-proton?A: This may be epimerization . If your target has a specific stereochemistry at the 3-position of the THF ring, the basic conditions of the Grignard reaction can racemize that center via the enolate. If stereochemistry is critical, you must use the LiCl additive method at -78°C to maximize the rate of nucleophilic attack over proton abstraction.
Q: Is the product volatile?A: Yes, cyclobutyl ketones of this molecular weight are moderately volatile. Do not dry under high vacuum (< 5 mbar) for extended periods or heat the rotovap bath > 40°C.
References
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.[1]
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]
Aycock, D. F. (2007). Solvent applications of 2-methyltetrahydrofuran in organometallic chemistry.[1] Organic Process Research & Development, 11(1), 156–159.[1]
Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition in English, 25(4), 312–322.[1] [1]
Technical Support Center: 3-Cyclobutanecarbonyloxolane Stability & Handling
Executive Summary: The Stability Paradox 3-Cyclobutanecarbonyloxolane (3-CBCO) presents a unique "stability paradox" to researchers. It combines a strained carbocycle (cyclobutane) with a peroxidizable ether (oxolane/tet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Paradox
3-Cyclobutanecarbonyloxolane (3-CBCO) presents a unique "stability paradox" to researchers. It combines a strained carbocycle (cyclobutane) with a peroxidizable ether (oxolane/tetrahydrofuran) linked by a reactive carbonyl bridge .
While the cyclobutane ring provides rigid stereochemical control for drug design, the oxolane moiety acts as a "radical sponge," making the molecule highly susceptible to oxidative degradation. Preventing decomposition requires a dual-strategy: inhibiting radical propagation (oxidation) and minimizing thermal ring strain release .
Decomposition Pathways & Mechanisms
To prevent decomposition, one must understand the invisible forces tearing the molecule apart.
Pathway A: Oxidative Peroxidation (The Primary Threat)
The oxolane (tetrahydrofuran) ring contains hydrogens alpha to the oxygen atom. In the presence of atmospheric oxygen and light, these abstract easily to form radicals, leading to hydroperoxides.[1]
Visual Indicator: Yellowing of the liquid; formation of white crystals (dangerous!) around the cap.
The cyclobutane ring possesses ~26 kcal/mol of ring strain. While kinetically stable at room temperature, temperatures exceeding 100°C or the presence of Lewis Acid catalysts can trigger ring opening or expansion.
The carbonyl linker activates the alpha-protons on both rings. Basic conditions can lead to racemization, destroying the stereochemical value of the reagent.
Figure 1: Primary decomposition vectors for 3-Cyclobutanecarbonyloxolane. Note that peroxidation is the most immediate safety threat.
Storage & Handling Protocols
Standard Storage Conditions
Parameter
Requirement
Scientific Rationale
Temperature
-20°C (Optimal) 2-8°C (Acceptable short-term)
Low temperature kinetically inhibits both peroxide formation and thermal ring opening.
Atmosphere
Argon or Nitrogen (Blanketed)
Displaces O₂, the reactant necessary for Pathway A (Peroxidation).
Container
Amber Glass with Teflon-lined cap
Blocks UV light (initiator for radical formation). Teflon prevents leaching of plasticizers.
Stabilizer
BHT (200-500 ppm)
Butylated hydroxytoluene acts as a radical scavenger, terminating the auto-oxidation chain.
Protocol: The "Inert Aliquot" Method
Do not repeatedly open the main stock bottle in air.
Preparation: Move the stock bottle into a glovebox or use a Schlenk line with an argon balloon.
Aliquot: Distribute the reagent into single-use amber vials under inert gas.
Seal: Parafilm over the caps to prevent oxygen diffusion.
Freeze: Store at -20°C.
Troubleshooting & FAQs
Scenario 1: "My reagent has turned yellow."
Diagnosis: Early-stage oxidation. The yellow color often comes from conjugated byproducts or trace quinones formed from the BHT stabilizer sacrificing itself.
Action:
Test for Peroxides immediately using semi-quantitative strips (e.g., Quantofix®).
If <10 mg/L: You may purify via rapid filtration through a short plug of activated basic alumina (removes peroxides). Use immediately.
If >100 mg/L:DO NOT DISTILL. The concentration of peroxides is unsafe. Neutralize with aqueous ferrous sulfate and dispose of as hazardous waste.
Scenario 2: "I see white solids around the cap."
Diagnosis:CRITICAL SAFETY HAZARD. These are likely crystallized organic peroxides, which are shock-sensitive explosives.
Action:
Do not attempt to open the bottle. Friction from the cap can detonate the crystals.
Evacuate the area and contact your institution's EHS (Environmental Health & Safety) team immediately for remote disposal/detonation.
Scenario 3: "NMR shows a new set of multiplets and loss of the cyclobutane 'pucker'."
Diagnosis: Thermal decomposition or acid-catalyzed rearrangement.
Root Cause: Did you heat the reaction >100°C? Did you use a strong Lewis Acid (e.g., AlCl₃, BF₃)?
Fix: Switch to milder Lewis Acids (e.g., ZnCl₂ or lanthanide triflates) and keep reaction temperatures below 60°C.
Reaction Optimization Guide
When using 3-CBCO in synthesis, you must prevent it from decomposing during the reaction.
Workflow Decision Tree
Figure 2: Safe handling workflow for 3-Cyclobutanecarbonyloxolane.
Critical Reagent Compatibility
Avoid: Strong organolithiums (e.g., n-BuLi) at room temperature. They will attack the ketone and potentially deprotonate the alpha-position, causing ring fragmentation.
Preferred: Grignard reagents at -78°C or mild enolate formation using LiHMDS at low temperatures.
References
VulcanChem. (n.d.). 3-Cyclobutanecarbonyloxolane - Structure and Properties. Retrieved from
Sigma-Aldrich. (n.d.). Peroxide Formation in Ethers and Tetrahydrofuran: Safety Data Sheet. Retrieved from
National Institutes of Health (NIH). (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones. PubMed Central. Retrieved from
Royal Society of Chemistry. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Retrieved from
University of Louisville. (n.d.). Peroxide Forming Chemicals - Handling Guide. Retrieved from
troubleshooting and interpreting the NMR spectrum of 3-Cyclobutanecarbonyloxolane
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and medicinal chemists characterizing 3-Cyclobutanecarbonyloxolane (also known as Cyclobutyl(tetrahydrofuran-3-yl)methano...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and medicinal chemists characterizing 3-Cyclobutanecarbonyloxolane (also known as Cyclobutyl(tetrahydrofuran-3-yl)methanone).
Ticket ID: NMR-CYC-OXO-003
Status: Open
Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary
You are analyzing 3-Cyclobutanecarbonyloxolane , a molecule comprising two distinct saturated rings connected by a ketone linker. This system presents specific NMR challenges:
Spectral Overlap: Both rings contain methylene (
) and methine () protons with similar electronic environments, leading to severe crowding in the 1.5–2.5 ppm region.
Stereochemical Complexity: Position 3 of the oxolane (tetrahydrofuran) ring is a chiral center, rendering the geminal protons on the oxolane ring diastereotopic (magnetically non-equivalent).
Conformational Dynamics: The cyclobutane ring undergoes "puckering" (butterfly motion), which can broaden signals or average coupling constants depending on temperature.
Module 1: Spectral Assignment Map
Use this reference table to validate your initial assignment. Note that chemical shifts (
) are estimates based on solvent.
Moiety
Position
Proton Type
Predicted (ppm)
Multiplicity
Diagnostic Notes
Oxolane
C-2
( to O)
3.7 – 4.1
Multiplet
Diastereotopic; distinct ABX patterns often visible.
Oxolane
C-5
( to O)
3.6 – 3.9
Multiplet
Slightly upfield of C-2 due to distance from Carbonyl.
Oxolane
C-3
( to C=O)
3.1 – 3.4
Multiplet
Key Diagnostic: Deshielded by ketone; couples to C-2 and C-4.
Oxolane
C-4
( to O)
2.0 – 2.3
Multiplet
Often buried under cyclobutane signals.
Cyclobutane
C-1'
( to C=O)
3.0 – 3.3
Quintet-like
Key Diagnostic: Overlaps with Oxolane C-3; distinguish via HSQC.
Cyclobutane
C-2'/4'
( to C=O)
2.1 – 2.4
Multiplet
Higher order coupling due to ring puckering.
Cyclobutane
C-3'
( to C=O)
1.8 – 2.0
Multiplet
Most shielded protons in the molecule.
🔬 Visualization: Assignment Logic Flow
The following diagram outlines the logical pathway to deconvolute the overlapping signals of the two rings.
Caption: Logic flow for distinguishing the oxolane ring spin system from the cyclobutane spin system using 2D NMR correlations.
Module 2: Troubleshooting & FAQs
Q1: "I see more peaks than expected in the 3.6–4.1 ppm region. Is my sample impure?"
Diagnosis: Likely Stereochemical Non-Equivalence , not impurity.
Explanation: The oxolane ring has a chiral center at C-3. This makes the protons at C-2 (adjacent to oxygen) and C-5 (adjacent to oxygen) diastereotopic .
Instead of a simple triplet for the
groups, you will often see two distinct multiplets for the "top" and "bottom" protons of the ring.
Verification: Check the integration. If the total area in the 3.6–4.1 ppm region integrates to 4 protons (relative to the single methine protons), the compound is pure. If it integrates to non-integers, check for residual THF solvent (peaks at 1.85 and 3.76 ppm in
).
Q2: "The multiplets for the cyclobutane ring look 'smeared' or incredibly complex. Why?"
Diagnosis:Virtual Coupling and Ring Puckering .
Explanation: Cyclobutane is not planar; it exists in a puckered conformation that flips rapidly at room temperature.
Puckering: This movement averages the chemical shifts and coupling constants (
), but if the rate of flipping is intermediate on the NMR timescale, peaks can broaden.
Roofing Effect: The chemical shift difference (
) between the axial and equatorial protons in the cyclobutane ring is small compared to their coupling constant (). This creates "second-order" effects (strong roofing), making multiplets look like undefined lumps rather than clean splitting patterns.
Action: Try acquiring the spectrum at a lower temperature (e.g., -20°C) to freeze the conformation, or simply rely on HSQC for carbon assignment rather than attempting to extract
-values from the proton spectrum manually.
Q3: "How do I definitively prove the two rings are connected?"
Diagnosis: You need Long-Range Correlation .
Explanation: 1H-1H COSY will show the connectivity within each ring, but it will not show the connection between the rings because there are no protons on the carbonyl linker.
Protocol: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Look for the Carbonyl Carbon signal in the 13C dimension (typically 205–215 ppm ).
You should see a strong cross-peak from the Carbonyl C to Oxolane H-3 (2-bond correlation).
You should see a strong cross-peak from the Carbonyl C to Cyclobutane H-1' (2-bond correlation).
Self-Validation: If you see these two correlations to the same carbonyl carbon, the linkage is confirmed.
Module 3: Advanced Experimental Protocols
Solvent Shift Experiment (Benzene-d6 Titration)
If the diagnostic methines (Oxolane H-3 and Cyclobutane H-1') are perfectly overlapping in Chloroform-d, use the ASIS (Aromatic Solvent-Induced Shift) effect.
Mechanism: Benzene molecules solvate the ketone moiety specifically. The anisotropy of the benzene ring will shield/deshield the protons
to the carbonyl differently depending on the steric geometry.
.[2] The cyclobutane protons often shift upfield significantly (0.2–0.5 ppm) relative to the oxolane protons, resolving the overlap.
HMBC Linkage Verification Flow
Use this decision tree to interpret your HMBC data for the carbonyl linker.
Caption: HMBC connectivity analysis to confirm the 3-cyclobutanecarbonyloxolane structure.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift additivity rules and ring anisotropy).
Reich, H. J. (University of Wisconsin).[3] Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. Retrieved from [Link] (Authoritative source for heterocycle and cycloalkane shift data).
Lambert, J. B., et al. (2001). Conformational Analysis of Cyclobutane Derivatives. Accounts of Chemical Research.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link] (Essential for distinguishing residual THF solvent peaks from the oxolane ring signals).
Technical Support Center: Stability & Handling of 3-Cyclobutanecarbonyloxolane (3-CBCO)
The following technical guide addresses the stability and handling of 3-Cyclobutanecarbonyloxolane (also referred to as Cyclobutyl(tetrahydrofuran-3-yl)methanone or 3-CBCO ). This guide is structured to address the uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and handling of 3-Cyclobutanecarbonyloxolane (also referred to as Cyclobutyl(tetrahydrofuran-3-yl)methanone or 3-CBCO ).
This guide is structured to address the unique reactivity profile arising from the coupling of a strained cyclobutane ring with a tetrahydrofuran (oxolane) moiety.
Executive Summary: The Stability Triad
3-CBCO is a bifunctional building block often used in medicinal chemistry for introducing metabolic rigidity. Its stability profile is governed by three competing factors:
Ring Strain (~26.3 kcal/mol): The cyclobutane ring is thermodynamically primed for ring expansion, particularly under acidic conditions.
Lewis Basicity: The oxolane oxygen and the carbonyl oxygen are Lewis bases, making the molecule a "sponge" for protons and Lewis acids, which catalyzes decomposition.
Oxidative Susceptibility: The oxolane ring is prone to
-peroxidation.
Critical Stability Mechanisms (Expert Analysis)
The "Acid-Catalyzed Rearrangement" Trap
The most common user error with 3-CBCO is treating it like a standard aliphatic ketone. Under acidic conditions (Brønsted or Lewis), the carbonyl oxygen protonates, generating a carbocation character at the carbonyl carbon. To relieve the 26 kcal/mol strain, the adjacent cyclobutane bond migrates, expanding the ring to a thermodynamically favored cyclopentanone derivative.
Mechanism Visualization
The following diagram illustrates the primary degradation pathway users encounter during scale-up in acidic media.
Figure 1: Acid-catalyzed ring expansion mechanism and oxidative degradation pathway.
Troubleshooting Guide (Q&A)
Scenario A: Reaction Optimization & Yield Loss
Q: I am using
for a Friedel-Crafts acylation, but my product yield is <20% and NMR shows a complex aliphatic mixture. What is happening?A: You are likely observing Lewis Acid-mediated ring expansion .[1] Strong Lewis acids like coordinate to the ketone, triggering the migration of the cyclobutane bond to form a cyclopentanone isomer.
Correction: Switch to milder Lewis acids (e.g.,
or ) and maintain reaction temperatures below 0°C.
Alternative: If the reaction permits, buffer the system to prevent the formation of the highly electrophilic acylium-like species that precedes rearrangement.
Q: My compound racemized during workup. I used 1M HCl to quench.A: The
-proton on the tetrahydrofuran ring (C3 position) is acidified by the adjacent carbonyl. Even mild acid workups can induce enolization, leading to racemization or epimerization if you have a chiral center at C3.
Protocol: Use a Cold Phosphate Buffer (pH 6.5) quench instead of strong mineral acids.
Scenario B: Storage & Physical State
Q: The liquid has turned yellow and deposited white crystals after 3 months of storage.A: The yellowing indicates autoxidation of the ketone, but the white crystals are likely organic peroxides derived from the tetrahydrofuran moiety.
Immediate Action: Do NOT scrape or heat the crystals. Test for peroxides using starch-iodide paper. If positive, quench with aqueous ferrous sulfate or sodium metabisulfite immediately.
Prevention: Store 3-CBCO under Argon at -20°C with 0.05% BHT (Butylated hydroxytoluene) as a stabilizer.
Standardized Protocols
Protocol 1: Safe Quenching of Reactions involving 3-CBCO
Purpose: To prevent acid-catalyzed rearrangement during workup.
Cool: Chill the reaction mixture to -10°C.
Prepare Buffer: Prepare a saturated solution of Ammonium Chloride (
) or Sodium Phosphate Monobasic ().
Quench: Add the buffer dropwise. Do not use HCl or
.
Extraction: Extract immediately with neutral solvent (DCM or EtOAc). Avoid prolonged contact with the aqueous phase if it is slightly acidic.
Protocol 2: Peroxide Test & Removal
Purpose: To verify integrity of aged samples.
Test: Dip a starch-iodide strip into the liquid.
Blue Color: Peroxides present (>50 ppm).
Removal (if <500 ppm):
Pass the solvent through a column of activated alumina.
Or: Wash with 10% aqueous Sodium Metabisulfite (
).
Analytical Data Reference
Parameter
Specification
Notes
Molecular Weight
154.21 g/mol
Boiling Point
~85°C (at 10 mmHg)
Estimated. Avoid distillation at atm pressure (thermal decomposition risk).
1H NMR Diagnostic
3.1-3.4 ppm (m, 1H)
Methine proton at THF-C3. Shift indicates enolization.
IR Diagnostic
~1705-1715 cm
Carbonyl stretch. Shift to ~1740 cm suggests ring expansion to cyclopentanone.
References
Wiberg, K. B. (1986). The thermodynamics of cyclobutane and its derivatives. Angewandte Chemie International Edition, 25(4), 312-322. (Contextual grounding for ring strain energy).
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[1][2][3] Chemical Reviews, 103(4), 1485-1538. (Mechanisms of ring expansion).
Master Organic Chemistry . (2012). Ring Expansion Rearrangements of Cyclobutyl Ketones. Retrieved February 4, 2026, from [Link]
Navigating Stereoselectivity in Reactions of 3-Cyclobutanecarbonyloxolane: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance ste...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance stereoselectivity in chemical transformations involving 3-Cyclobutanecarbonyloxolane. Given the specific nature of this substrate, direct literature is often sparse. Therefore, this guide synthesizes established principles from analogous systems—3-substituted cyclobutanones and oxolanes—to provide actionable, scientifically-grounded strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stereocenters of concern in reactions involving 3-Cyclobutanecarbonyloxolane?
The key stereocenters in 3-Cyclobutanecarbonyloxolane are the C3 position of the oxolane ring and the two chiral centers that can be generated at the carbonyl group and the α-carbon of the cyclobutane ring upon reaction. The relative stereochemistry between the substituent at C3 of the oxolane and any newly formed stereocenters is critical.
Q2: Which types of reactions are most likely to present stereoselectivity challenges with this substrate?
The most common reactions where stereocontrol is crucial include:
Nucleophilic additions to the carbonyl group: This can create a new stereocenter at the carbonyl carbon. The approach of the nucleophile can be influenced by the existing stereocenter on the oxolane ring.
Enolate formation and subsequent reactions: Deprotonation α- to the carbonyl group can lead to the formation of an enolate. The facial selectivity of subsequent reactions with electrophiles will determine the stereochemistry of the newly formed C-C or C-X bond.
Cycloaddition reactions: The cyclobutanecarbonyl moiety can participate in cycloaddition reactions, where the stereochemical outcome is determined by the dienophile or dipolarophile's approach.
Q3: What are the fundamental principles for enhancing stereoselectivity in these reactions?
Increasing stereoselectivity generally involves one or more of the following strategies:
Lowering Reaction Temperature: This often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable stereoisomer.[1][2]
Choice of Reagents and Catalysts: Utilizing sterically demanding reagents or employing chiral catalysts can create a more pronounced energetic difference between the diastereomeric transition states.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity.[1]
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can effectively direct the stereochemical course of a reaction.[3][4][5]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in the Reduction of the Carbonyl Group
Symptom: You are reducing the ketone in 3-Cyclobutanecarbonyloxolane to the corresponding alcohol but obtain a nearly 1:1 mixture of diastereomers.
Causality: The low diastereoselectivity arises from a small energy difference between the two transition states leading to the syn and anti products. The substituent at the C3 position of the oxolane ring may not be exerting sufficient steric or electronic influence to direct the approach of the hydride reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Solutions:
Temperature Optimization: Lowering the reaction temperature is often the first and most straightforward step.[1][2] Reactions performed at -78 °C or lower can significantly enhance the diastereomeric ratio (d.r.).
Choice of Hydride Reagent: The steric bulk of the hydride reagent can play a crucial role.
Less Bulky Reagents (e.g., NaBH₄): May exhibit lower selectivity.
Bulky Reagents (e.g., L-Selectride®, K-Selectride®): These reagents have a larger steric footprint and are more sensitive to the steric environment around the carbonyl group, often leading to higher diastereoselectivity.
Solvent Effects: The choice of solvent can influence the outcome. A study on the reduction of 3-substituted cyclobutanones showed that decreasing solvent polarity can enhance selectivity.[1]
Protic Solvents (e.g., Methanol, Ethanol): Can solvate the carbonyl group and the reagent, potentially reducing selectivity.
Aprotic Solvents (e.g., THF, Diethyl Ether): Often provide a less hindered environment for the desired facial attack.
Lewis Acid Additives (Chelation Control): The presence of the oxygen atom in the oxolane ring opens up the possibility of chelation control. The addition of a Lewis acid (e.g., CeCl₃, MgBr₂) can coordinate to both the carbonyl oxygen and the oxolane oxygen, creating a more rigid cyclic transition state that favors the approach of the nucleophile from one face.
Experimental Protocol: Diastereoselective Reduction using L-Selectride®
Dissolve 3-Cyclobutanecarbonyloxolane (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes.
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Issue 2: Low Enantioselectivity in an Asymmetric Reaction
Symptom: You are attempting an enantioselective transformation, such as an asymmetric aldol reaction using the enolate of 3-Cyclobutanecarbonyloxolane, but the enantiomeric excess (e.e.) is low.
Causality: The chiral catalyst is not effectively discriminating between the two prochiral faces of the enolate. This could be due to a mismatch between the substrate and the catalyst, suboptimal reaction conditions, or a competing non-catalyzed background reaction.
Troubleshooting Workflow:
Caption: Strategies to improve enantioselectivity.
Solutions:
Catalyst and Ligand Screening: The choice of the chiral catalyst and its associated ligand is paramount.
Metal Catalysts: For reactions like asymmetric hydrogenations or aldol reactions, screen a variety of chiral ligands (e.g., BINAP, BOX, PyBOX) with different metals (e.g., Ru, Rh, Cu, Zn).
Organocatalysts: For aldol or Michael additions, consider different chiral amine or phosphine catalysts (e.g., proline derivatives).
Employing a Chiral Auxiliary: When catalytic methods fail, a chiral auxiliary can provide excellent stereocontrol.[3][4][5]
Evans Auxiliaries (Oxazolidinones): These are widely used for stereoselective enolate alkylations and aldol reactions.
Pseudoephedrine Amides: Can be used to direct the stereochemical outcome of enolate reactions.[4]
SAMP/RAMP Hydrazones: Effective for asymmetric α-alkylation of ketones.
Data Presentation: Comparison of Strategies for Asymmetric Aldol Reaction
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.[2]
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.
Additives: In some cases, additives like Lewis acids or bases can enhance the activity and selectivity of the catalyst.
Section 3: Concluding Remarks
Achieving high stereoselectivity in reactions of 3-Cyclobutanecarbonyloxolane requires a systematic and informed approach. While direct literature may be limited, the principles derived from analogous cyclobutane and oxolane systems provide a robust framework for troubleshooting and optimization. By carefully considering the interplay of temperature, reagents, solvents, and the potential for catalytic or auxiliary-based control, researchers can significantly improve the stereochemical outcome of their reactions, paving the way for the efficient synthesis of complex, stereochemically-defined molecules.
References
Stereoselective synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans from cyclohexadienediols. PubMed. [Link]
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. [Link]
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. [Link]
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. [Link]
Stereoselective Synthesis of Tetrahydrofuran by Diasteroselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with a-Keto Ester. ResearchGate. [Link]
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. PMC - NIH. [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. [Link]
identification and removal of common impurities in 3-Cyclobutanecarbonyloxolane
Topic: Identification and Removal of Common Impurities Introduction & Molecule Profile User: "I'm working with 3-Cyclobutanecarbonyloxolane (CBCO) as a scaffold for a new inhibitor. I'm seeing inconsistent biological dat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification and Removal of Common Impurities
Introduction & Molecule Profile
User: "I'm working with 3-Cyclobutanecarbonyloxolane (CBCO) as a scaffold for a new inhibitor. I'm seeing inconsistent biological data. How do I ensure my material is pure?"
Scientist Response:
Inconsistent biological data often stems from trace impurities that are active in your assay or that degrade your compound during storage.[1]
3-Cyclobutanecarbonyloxolane (also known as cyclobutyl(tetrahydrofuran-3-yl)methanone) is a structural hybrid containing a strained cyclobutane ring and a tetrahydrofuran (oxolane) ether , linked by a ketone .[1] This unique architecture presents specific stability challenges:
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) makes the molecule susceptible to acid-catalyzed ring opening.[1]
Chirality: The C3 position of the oxolane ring is a stereocenter.[1] Unless you performed an enantioselective synthesis, you likely have a racemate.[1]
Peroxide Potential: The oxolane ether oxygen is prone to radical autoxidation.[1]
Below is your troubleshooting guide for identifying and removing the "Silent Killers" in your synthesis.
Diagnostic Hub: Identification of Impurities
Q: "I see a small shoulder peak on my LC-MS. Is this a rotamer or an impurity?"
A: While amides show rotamers, ketones like CBCO generally do not show split peaks due to rotation at room temperature.[1] A shoulder peak usually indicates a structural impurity.[1]
Refer to this Impurity Fingerprinting Logic to diagnose the peak:
Figure 1: Decision tree for identifying impurities based on Mass Spectrometry shifts relative to the parent ketone.
Common Impurity Profile Table
Impurity Type
Likely Identity
Origin
Detection (MS)
Starting Material
Cyclobutanecarboxylic Acid
Hydrolysis of acyl chloride precursor
[M-H]⁻ 99 (ESI-)
Starting Material
3-Cyanotetrahydrofuran
Unreacted nitrile (Grignard route)
[M+H]⁺ 98
By-Product
Dicyclobutyl ketone
Grignard homocoupling/scrambling
[M+H]⁺ 139
Degradant
4-Hydroxy-1-(tetrahydrofuran-3-yl)butan-1-one
Acid-catalyzed cyclobutane ring opening
[M+H]⁺ 173 (+18)
Stereoisomer
Epimer at C3-Oxolane
Base-catalyzed epimerization
Identical Mass (Separable by Chiral LC)
Removal Protocols: Purification Workflows
Q: "My product is yellow and acidic. How do I clean it without degrading the ring?"
A: The yellow color often comes from conjugated impurities or trace iodine (if Grignard was used).[1] The acidity comes from unreacted cyclobutanecarboxylic acid.[1]
WARNING:Do NOT use strong bases (NaOH/KOH).[1] The alpha-proton next to the ketone and the cyclobutane ring is acidic. Strong bases will cause epimerization (scrambling your stereocenter) or aldol condensation .[1]
Protocol A: The "Gentle" Bicarbonate Wash (Removes Acids)
Dissolve crude CBCO in Dichloromethane (DCM) or Ethyl Acetate (10 volumes).
Wash with saturated aqueous NaHCO₃ (2 x 5 volumes).
Why: Neutralizes carboxylic acids without triggering enolate formation/epimerization.[1]
Wash with Brine (1 x 5 volumes).
Dry over Na₂SO₄ (Sodium Sulfate).[1] Avoid Magnesium Sulfate if your compound is acid-sensitive, as MgSO₄ can be slightly Lewis acidic.[1]
Q: "I have non-acidic impurities (isomers/homocouplings). Distillation degraded my compound."
A: Cyclobutane rings are thermally sensitive.[1][2] Distillation requires high heat which can trigger ring expansion or cleavage.[1]
Recommended Solution:Bisulfite Adduct Purification .
This method is highly specific for sterically accessible ketones.[1] It forms a solid, water-soluble adduct, leaving non-ketone impurities (alkanes, ethers, aromatics) in the organic layer.[1]
Protocol B: Bisulfite Purification Loop
Figure 2: Chemical purification workflow utilizing the reversible formation of bisulfite adducts.[1]
Agitation: Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form.[1]
Separation:
If solid forms: Filter the solid.[1][3] Wash with ether.[1]
If no solid:[1] Separate the layers.[1][3][4][5] Keep the aqueous layer (contains the adduct).
Regeneration: Treat the solid/aqueous layer with saturated Sodium Bicarbonate (NaHCO₃) until bubbling stops (pH ~8-9).[1] Do not use strong acid to reverse, as it endangers the cyclobutane.
Extraction: Extract the liberated ketone into DCM (3x), dry, and concentrate.
Stability & Storage FAQs
Q: "Can I store this in THF?"
A:No.
Since your molecule already contains a tetrahydrofuran ring, storing it in THF solvent increases the risk of peroxide cross-contamination. Furthermore, concentrating THF solutions to dryness often concentrates the stabilizer (BHT), which becomes a new impurity.[1]
Best Practice: Store as a neat oil/solid at -20°C under Argon.
Q: "My compound turned into a gum after a week."
A: This indicates polymerization initiated by ring-opening.[1]
Cause: Trace acid residue (HCl from synthesis or acidic silica gel).[1]
Prevention: When performing column chromatography, add 1% Triethylamine to your eluent to neutralize the silica gel.[1] This prevents acid-catalyzed rearrangement of the cyclobutane on the column.[1]
References
Cyclobutane Stability & Strain
Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link[1]
Bisulfite Purification Protocol
Furigay, M. H., et al. (2017).[1][3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link[1][3]
Grignard Synthesis of Ketones (Nitrile Route)
Moffett, R. B., & Shriner, R. L. (1941).[1] "m-Nitrophenyl Methyl Ketone."[1] Organic Syntheses. Link (Demonstrates the imine hydrolysis mechanism applicable to CBCO).
Tetrahydrofuran Peroxide Hazards
Clark, D. E. (2001).[1] "Peroxides and Peroxide-Forming Compounds."[1] Chemical Health and Safety. Link
challenges and solutions for the scale-up synthesis of 3-Cyclobutanecarbonyloxolane
Welcome to the technical support resource for the synthesis and scale-up of 3-Cyclobutanecarbonyloxolane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, fie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis and scale-up of 3-Cyclobutanecarbonyloxolane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the large-scale synthesis of this important ester intermediate and offers robust solutions to overcome them.
Overview of the Core Synthesis
The most direct and industrially viable route to 3-Cyclobutanecarbonyloxolane is the esterification of 3-hydroxytetrahydrofuran (also known as oxolan-3-ol) with cyclobutanecarbonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
While conceptually straightforward, scaling this process from the bench to a pilot or manufacturing scale introduces significant challenges related to reaction control, impurity management, and product purification. This guide addresses these issues in a practical, question-and-answer format.
Caption: General workflow for the synthesis of 3-Cyclobutanecarbonyloxolane.
Troubleshooting and Frequently Asked Questions (FAQs)
Category 1: Starting Materials & Reagents
Question 1: My 3-hydroxytetrahydrofuran starting material has a high water content and some color. Will this affect the scale-up reaction?
Answer: Absolutely. Water in your 3-hydroxytetrahydrofuran is a critical parameter to control. It will react directly with the highly reactive cyclobutanecarbonyl chloride to form cyclobutanecarboxylic acid.[1] This side reaction consumes your starting material, complicates the work-up, and introduces an acidic impurity that can be difficult to remove from the final product.
Causality: The acyl chloride is more reactive towards water than the secondary alcohol of 3-hydroxytetrahydrofuran. This parallel reaction reduces yield and generates cyclobutanecarboxylic acid, which must be removed during the work-up.
Solution:
Drying: Before use, dry the 3-hydroxytetrahydrofuran over a suitable drying agent like molecular sieves (3Å or 4Å) or magnesium sulfate.
Distillation: For larger quantities, fractional distillation under reduced pressure is the most effective method to remove water and other non-volatile impurities. 3-hydroxytetrahydrofuran has a boiling point of approximately 179 °C at atmospheric pressure.[2]
Quality Control: Always perform a Karl Fischer titration to quantify water content (<0.1% is a good target) and a GC analysis to assess purity before committing material to the main reaction.
Question 2: What are the primary synthesis routes for the starting materials, and what impurities should I be aware of?
Answer: Understanding the synthesis of your precursors is key to predicting potential impurities.
For 3-Hydroxytetrahydrofuran: A common route is the acid-catalyzed cyclization of 1,2,4-butanetriol.[2][3] This can be done at high temperatures (180-220°C) with a catalyst like p-toluenesulfonic acid (PTSA) or at lower temperatures with a strong acid ion-exchange resin.[2][3][4]
Potential Impurities: Unreacted 1,2,4-butanetriol, polymeric byproducts, or isomers formed during cyclization. These are typically less volatile than the product and can be removed by distillation.
For Cyclobutanecarbonyl Chloride: This is almost universally prepared by treating cyclobutanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5]
Potential Impurities: Residual cyclobutanecarboxylic acid (if the reaction is incomplete) and residual thionyl chloride. Both are highly reactive and problematic. Purification via distillation under reduced pressure is essential.[5]
Category 2: Reaction Control & Scale-Up
Question 3: My reaction is highly exothermic upon addition of cyclobutanecarbonyl chloride, making it difficult to control the temperature in a large reactor. How can I manage this?
Answer: This is a classic scale-up challenge. The acylation of an alcohol is a fast and exothermic reaction. As you scale up, the volume of the reaction increases cubically while the surface area of the reactor (for heat exchange) only increases squarely. This mismatch makes heat removal inefficient.
Causality: The formation of the ester bond and HCl is thermodynamically very favorable, releasing significant energy. Uncontrolled, this can lead to a thermal runaway, solvent boiling, and dangerous pressure buildup.
Solutions:
Controlled Addition: Do not add the acyl chloride all at once. Add it slowly and sub-surface via a dosing pump over several hours. This allows the reactor's cooling system to keep pace with the heat generation.
Reverse Addition: Consider adding the base/3-hydroxytetrahydrofuran mixture to the acyl chloride. This can sometimes help maintain better temperature control, although it requires careful process safety evaluation.
Sufficient Dilution: Using an adequate amount of an inert solvent with a good heat capacity (e.g., toluene, dichloromethane, or MTBE) will help buffer the temperature changes.
Jacket Cooling: Ensure your reactor has an efficient cooling jacket and that the coolant is at a sufficiently low temperature (e.g., 0-5 °C) before starting the addition.
Parameter
Lab Scale (100 mL)
Pilot Scale (100 L)
Addition Method
Manual, dropwise
Metered pump, sub-surface
Addition Time
5-10 minutes
2-4 hours
Typical ΔT
5-10 °C
2-5 °C (controlled)
Cooling
Ice bath
Jacketed vessel with chiller
Question 4: Which base should I use for the HCl scavenger, and when should I add it?
Answer: The choice of base is critical for yield, purity, and ease of work-up.
Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used. Inorganic bases like potassium carbonate can be used but may lead to a heterogeneous mixture that is harder to stir at scale.
Causality & Rationale:
Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base. This ensures all generated HCl is neutralized, preventing potential acid-catalyzed side reactions or degradation of the tetrahydrofuran ring.
Mechanism: The base neutralizes the HCl as it is formed, creating a salt (e.g., triethylammonium chloride). This salt typically precipitates from less polar organic solvents, which can be a useful visual indicator of reaction progress but may also cause stirring issues in a large reactor.
Addition Strategy: The base should be present in the reactor with the 3-hydroxytetrahydrofuran and solvent before you begin adding the cyclobutanecarbonyl chloride. This ensures immediate neutralization of the HCl.
Category 3: Work-up & Purification
Question 5: During the aqueous work-up, I'm struggling with emulsions and poor phase separation. What's causing this and how can I fix it?
Answer: Emulsion formation is a frequent problem during the work-up of esterifications, especially when amine salts are present.
Causality: The amine hydrochloride salt formed during the reaction can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets and preventing them from coalescing.
Solutions:
Add Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions by dehydrating the droplets.
pH Adjustment: Ensure the pH of the aqueous phase is appropriate. A slightly acidic wash (e.g., with dilute HCl) can help protonate any remaining amine, pulling it into the aqueous layer. A subsequent wash with dilute sodium bicarbonate will neutralize any remaining acid.
Solvent Choice: If emulsions are persistent, consider using a more non-polar solvent like toluene, which has a greater density difference with water than solvents like dichloromethane.
Mechanical Separation: On a large scale, a centrifuge can be used to mechanically separate persistent emulsions.
Caption: Logic diagram for troubleshooting product impurities.
Question 6: My final product purity is low after distillation. What are the key parameters for successful large-scale fractional distillation?
Answer: High-purity 3-Cyclobutanecarbonyloxolane requires efficient fractional distillation to remove both lower and higher boiling impurities.
Causality: Simple distillation is often insufficient to separate compounds with close boiling points, such as the product and unreacted 3-hydroxytetrahydrofuran.
Key Parameters for Success:
Vacuum: A deep vacuum (e.g., 1-10 mmHg) is essential to lower the boiling point and prevent thermal degradation of the ester.
Column Efficiency: Use a packed column (e.g., with Raschig rings or structured packing) rather than a simple distillation head. The height and type of packing determine the number of theoretical plates and thus the separation efficiency.
Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) increases separation efficiency but slows down the distillation. Start with a high reflux ratio to establish equilibrium, then adjust to a suitable value (e.g., 5:1 or 3:1) for the main fraction.
Temperature Monitoring: Monitor both the pot temperature and the head temperature. A stable head temperature indicates a pure fraction is being collected.
Category 4: Safety Considerations
Question 7: What are the most critical safety risks associated with scaling up this synthesis?
Answer: The primary risks involve the handling of cyclobutanecarbonyl chloride and managing the reaction exotherm.
Cyclobutanecarbonyl Chloride Hazards:
Corrosivity: It causes severe skin burns and eye damage.[1][6][7] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl or nitrile), safety goggles, and a face shield.[1]
Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride gas.[1] All equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen).
Inhalation: Vapors are highly irritating to the respiratory system. All transfers and the reaction itself must be conducted in a well-ventilated fume hood or a closed-system reactor.[1]
Thermal Runaway: As discussed in Question 3, the exothermic nature of the reaction is a major risk. A robust process safety review should be conducted before any scale-up operation, including an assessment of the cooling capacity of the reactor and an emergency quenching plan.
Byproduct Handling: The generation of HCl gas requires a proper scrubbing system if a base is not used or if the reaction is quenched with water. The amine hydrochloride salts produced must be disposed of as chemical waste according to local regulations.
Experimental Protocol: Scale-Up Synthesis (Illustrative 1 L Scale)
Disclaimer: This protocol is for informational purposes only. All procedures should be subjected to a thorough hazard and operability (HAZOP) study before implementation.
Equipment: 2 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
Reactor Setup: Assemble and dry the reactor. Purge with nitrogen for 30 minutes.
Charging: Charge the reactor with 3-hydroxytetrahydrofuran, toluene, and triethylamine. Begin stirring to ensure a homogeneous solution.
Cooling: Cool the reactor jacket to 0-5 °C. Wait for the internal temperature of the reactor contents to stabilize in this range.
Controlled Addition: Add the cyclobutanecarbonyl chloride to the dropping funnel. Begin adding it dropwise to the stirred reaction mixture over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 15 °C. Adjust the addition rate as needed to maintain control. A white precipitate of triethylammonium chloride will form.
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
In-Process Control (IPC): Take a small, carefully quenched sample and analyze by GC or TLC to confirm the consumption of the 3-hydroxytetrahydrofuran starting material.
Quenching & Work-up:
Cool the reactor to 10 °C. Slowly add 250 mL of deionized water to quench the reaction and dissolve the salts.
Transfer the mixture to a separatory funnel. Separate the layers.
Wash the organic layer sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL). Check for and break any emulsions as described in Question 5.
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: Set up for fractional vacuum distillation. Collect the pure 3-Cyclobutanecarbonyloxolane fraction at the appropriate temperature and pressure.
References
CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents.
3-Hydroxytetrahydrofuran - Wikipedia. Available at: [Link]
Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]
The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Available at: [Link]
Synthesis of tetrahydrofuran - US4261901A - Google Patents.
Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap. Available at: [Link]
US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents.
analytical methods for the characterization and validation of 3-Cyclobutanecarbonyloxolane
Technical Comparison Guide: Analytical Validation of 3-Cyclobutanecarbonyloxolane Executive Summary 3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5) is a critical bicyclic intermediate characterized by a cyclobutane ring...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Analytical Validation of 3-Cyclobutanecarbonyloxolane
Executive Summary
3-Cyclobutanecarbonyloxolane (CAS: 1495485-96-5) is a critical bicyclic intermediate characterized by a cyclobutane ring linked via a ketone bridge to a tetrahydrofuran (oxolane) moiety. Its structural complexity—combining the high ring strain of cyclobutane (~26 kcal/mol) with the stereochemical centers of the oxolane ring—presents unique analytical challenges.
This guide objectively compares analytical methodologies for the characterization and validation of this compound. Unlike simple aromatic intermediates, 3-Cyclobutanecarbonyloxolane lacks a strong UV chromophore and exhibits thermal lability, rendering standard HPLC-UV (254 nm) and aggressive Gas Chromatography (GC) protocols insufficient. This document outlines a validated control strategy aligning with ICH Q2(R2) guidelines, prioritizing HPLC-CAD (Charged Aerosol Detection) and Derivatization-HPLC over traditional methods.
Part 1: Structural Integrity & Identification
Before quantitative validation, the structural identity must be confirmed. The molecule possesses two distinct ring systems that require specific spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR)
NMR is the primary method for structural elucidation, specifically distinguishing the intact cyclobutane ring from potential ring-opened impurities (linear aliphatic ketones).
1H NMR (Chloroform-d): The cyclobutane protons typically appear as multiplets between
1.8–2.4 ppm. The key diagnostic is the methine proton adjacent to the carbonyl on the oxolane ring, which shifts downfield ( ~3.0–3.5 ppm).
13C NMR: confirms the carbonyl carbon (
~210 ppm) and the strained cyclobutane carbons ( ~25–40 ppm).
Mass Spectrometry (MS)[1]
Technique: LC-MS/MS (ESI+).
Fragmentation Pattern: The parent ion
is often labile. Key fragments include the loss of the cyclobutane ring (ring contraction or cleavage) and the oxolane cation.
Part 2: Method Comparison – Quantitative Purity Profiling
The core challenge in analyzing 3-Cyclobutanecarbonyloxolane is its "UV silence." The carbonyl group exhibits only a weak
transition at ~280 nm (), making trace impurity detection by standard UV impossible.
Comparative Matrix: Selecting the Optimal Detector
Feature
Method A: HPLC-UV (Direct)
Method B: GC-FID
Method C: HPLC-CAD (Recommended)
Method D: HPLC-DNPH (Derivatized)
Principle
UV Absorbance (210 nm)
Flame Ionization
Charged Aerosol Detection
Hydrazone formation (UV 360 nm)
Sensitivity
Low (LOD > 0.5%)
High (LOD < 0.05%)
High (LOD < 0.05%)
Very High (LOD < 0.01%)
Linearity
Poor (Solvent cutoff noise)
Excellent
Good (Polynomial fit)
Excellent
Stability Risk
None
High (Thermal ring opening)
None
Low
Prep Time
Minimal
Minimal
Minimal
High (Reaction required)
Verdict
Not Recommended
Use with Caution
Gold Standard
Alternative for Trace Analysis
Analysis of Method Performance
1. The Failure of Standard HPLC-UV:
Direct UV analysis requires detection at 205–210 nm. At this wavelength, common mobile phases (methanol, buffers) absorb significant light, causing baseline drift and high noise. This masks the product's signal, preventing the quantification of impurities at the 0.1% threshold required by ICH guidelines.
2. The Risk of GC-FID:
While GC-FID offers excellent sensitivity for carbon-containing compounds, the cyclobutane ring is thermally stressed in the injector port (>250°C).
Observation: Experimental data often shows "ghost peaks" resulting from the thermal rearrangement of 3-Cyclobutanecarbonyloxolane into linear enones.
Mitigation: If GC is used, cold on-column injection and low oven ramp rates are mandatory.
3. The Superiority of HPLC-CAD (Charged Aerosol Detection):
CAD detects analytes based on mass rather than optical properties. It provides a uniform response factor for the parent molecule and its synthetic impurities (which likely also lack chromophores).
Mechanism:[1] The eluent is nebulized, dried, and charged. The charge measured is proportional to the particle size (mass).
Advantage:[2][3][4] It allows the use of non-UV transparent solvents and detects all non-volatile impurities.
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-CAD (The "Gold Standard" for Purity)
Objective: Quantify purity and related substances without thermal degradation or derivatization.
Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
Column: C18 Core-Shell (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile (LC-MS Grade).
Gradient:
0-1 min: 5% B (Isocratic hold)
1-10 min: 5%
95% B (Linear ramp)
10-12 min: 95% B (Wash)
Flow Rate: 0.5 mL/min.
Nebulizer Temp: 35°C (Low temp to prevent evaporation of semi-volatile impurities).
Data Processing: Power function linearization (Response =
).
Protocol B: Pre-Column Derivatization (The "Accessible" Alternative)
Objective: Transform the ketone into a UV-active hydrazone for high-sensitivity detection using standard HPLC-UV equipment.
Reagent Prep: Dissolve 2,4-Dinitrophenylhydrazine (DNPH) in acidified ethanol (2N HCl).
Reaction: Mix 100 µL of sample (1 mg/mL in ACN) with 500 µL DNPH reagent. Incubate at 40°C for 30 mins.
Quench: Neutralize with pyridine or dilute with mobile phase.
Analysis: Inject onto C18 column; detect at 360 nm .
Note: This method is specific to the carbonyl functionality and will not detect non-carbonyl impurities.
Part 4: Visualization of Analytical Strategy
The following diagram illustrates the decision logic for characterizing 3-Cyclobutanecarbonyloxolane, highlighting the critical "No Chromophore" branch.
Figure 1: Analytical Method Selection Workflow. The lack of UV chromophore and potential ring strain directs the strategy toward HPLC-CAD or Derivatization.
Part 5: Validation Framework (ICH Q2(R2))
To validate the HPLC-CAD method for this molecule, the following parameters must be assessed.
Specificity (Stress Testing)
Because the cyclobutane ring is strained, forced degradation studies are vital.
Acid/Base Hydrolysis: Treat sample with 0.1N HCl and 0.1N NaOH.
Oxidation: Treat with 3%
.
Acceptance Criteria: The CAD detector must resolve the parent peak from all degradation products (resolution
). Note that ring-opening will likely increase polarity, shifting peaks to earlier retention times.
Linearity & Range
CAD response is non-linear (curvilinear).
Protocol: Prepare 5 concentration levels from 50% to 150% of target concentration.
Calculation: Do not use simple linear regression (
). Use a log-log plot or a polynomial regression () to establish the calibration curve.
Criterion: Coefficient of determination (
) > 0.99 using the appropriate fit.
Stereochemical Purity (Chiral Analysis)
The oxolane ring contains a chiral center at the 3-position.
Column: Immobilized Polysaccharide (e.g., Chiralpak IC or IG).
Mode: Normal Phase (Hexane/IPA) is preferred for isomer separation.
Detection: Since UV is weak, use Refractive Index (RI) or CAD for the chiral method.
References
International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2).
[Link]
U.S. Environmental Protection Agency (EPA). (1999). Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC. (Basis for DNPH derivatization protocols).[4][6]
[Link]
Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1217(44), 6930-6941. (Authoritative text on CAD for non-chromophoric compounds).
Computational Analysis of 3-Cyclobutanecarbonyloxolane: Conformational Dynamics & Scaffold Utility
This guide provides an in-depth computational analysis of 3-Cyclobutanecarbonyloxolane , a bifunctional scaffold merging the high-strain, puckered dynamics of cyclobutane with the pseudorotational flexibility of an oxola...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth computational analysis of 3-Cyclobutanecarbonyloxolane , a bifunctional scaffold merging the high-strain, puckered dynamics of cyclobutane with the pseudorotational flexibility of an oxolane (tetrahydrofuran) ring.
Designed for medicinal chemists and computational toxicologists, this document compares the conformational "performance"—defined by energetic stability, vector orientation, and rotational barriers—of this scaffold against standard bioisosteres like cyclopropane and cyclohexane analogs.
Executive Summary: The Case for Strained Linkers
In Fragment-Based Drug Discovery (FBDD), the 3-Cyclobutanecarbonyloxolane scaffold represents a critical "Goldilocks" zone between the hyper-rigid, planar cyclopropane systems and the entropically penalized flexible alkyl chains.
This guide evaluates the scaffold's utility as a conformational lock . By analyzing the interplay between the cyclobutane "wing" pucker (~25-30°) and the oxolane envelope pseudorotation, we demonstrate how this moiety directs substituent vectors with higher precision than linear alkanes while maintaining better solubility profiles than aromatic linkers.
Comparative Snapshot: Scaffold Performance
Feature
3-Cyclobutanecarbonyloxolane
Cyclopropane Analog
Cyclohexane Analog
Linear Alkyl Chain
Ring Strain
High (~26.5 kcal/mol)
Very High (~27.5 kcal/mol)
Low (~0 kcal/mol)
None
Conformational Bias
Puckered (Butterfly)
Rigid/Planar
Chair (Rigid)
High Entropy (Flexible)
Vector Angle
~88° (Non-planar)
60° (Planar)
109.5° (Tetrahedral)
Variable
Metabolic Liability
Low (Steric protection)
Moderate (Ring opening)
Low
High (Oxidation)
3D Character (Fsp3)
High
Moderate
High
Low
Computational Methodology: Causality & Protocol
To accurately model this molecule, one must account for the dual-ring flexibility . Standard Molecular Mechanics (MM) often fail to capture the subtle electronic effects of the cyclobutane ring strain (σ-aromaticity debates) and the oxolane anomeric effects.
Recommended Workflow
We prioritize a DFT-based approach (Density Functional Theory) over MM for final geometry optimization due to the significant ring strain and electronic delocalization from the carbonyl linker.
Step-by-Step Protocol
Conformational Search (Monte Carlo/Low-Mode):
Why: The oxolane ring undergoes rapid pseudorotation (envelope
twist). A static search will miss the global minimum.
Tool: OPLS4 or MMFF94s force field.
Setting: Energy window of 5.0 kcal/mol to capture all relevant bioactive conformers.
Geometry Optimization (DFT):
Why: Accurately predicts the cyclobutane pucker angle (
) and C-C bond lengths which are often elongated (1.55 Å) in strained rings.
Level of Theory:B3LYP-D3(BJ)/6-311+G(d,p) or ωB97X-D/def2-TZVP .
Note: The "D3(BJ)" dispersion correction is critical for capturing intramolecular London dispersion forces between the two rings in folded conformations.
Frequency Calculation:
Why: Confirms the structure is a true minimum (no imaginary frequencies) and calculates Zero-Point Energy (ZPE).
Solvation Model (SMD):
Why: Gas-phase calculations overemphasize intramolecular hydrogen bonds. Use SMD (Water or DMSO) to mimic physiological conditions.
Visualizing the Workflow
Figure 1: Computational workflow for analyzing flexible linked-ring systems. Note the feedback loop for imaginary frequencies, crucial for strained rings.
Structural Analysis: The "Product" vs. Alternatives
The Cyclobutane "Pucker" vs. Cyclopropane Planarity
The cyclobutane ring in 3-Cyclobutanecarbonyloxolane is not planar.[1] It adopts a puckered (butterfly) conformation to relieve torsional strain from eclipsed hydrogens.[1][2]
Impact: This "flapping" motion allows the scaffold to induce an "induced fit" in protein binding pockets, a feature lacking in the rigid cyclopropane analog.
Comparison Table: Ring Dynamics
Property
Cyclobutane Scaffold
Cyclopropane Scaffold
Geometry
Puckered (Dynamic)
Planar (Static)
C-C-C Bond Angle
~88°
60°
Torsional Strain
Reduced via puckering
High (Eclipsed H)
| Bioactivity Implication | Adaptive Fit | Rigid Pre-organization |
The Oxolane Envelope
The oxolane ring (THF) connected via the carbonyl exhibits pseudorotation .
Conformation: Envelope (E) or Twist (T).
Effect of Carbonyl: The carbonyl substituent at position 3 prefers the equatorial orientation to minimize 1,3-diaxial interactions, stabilizing specific conformers.
The Linker: Ketone/Ester Planarity
The carbonyl linkage (
or ) introduces a rotational barrier.
Conjugation: Minimal conjugation exists between the cyclobutane
-orbitals and the carbonyl -system (unlike phenyl rings), meaning the bond between the ring and carbonyl is rotatable but has preferred minima (typically eclipsed or bisected relative to the ring C-H bonds).
To validate the computational predictions, the following experimental data points serve as "truth markers":
NMR Coupling Constants (
):
Protocol: Measure
values for the cyclobutane protons.
Validation: The Karplus equation relates
to the dihedral angle. A puckered ring will show distinct cis/trans couplings compared to a planar average.
Target: If Computational
matches Experimental within 1.0 Hz, the conformational ensemble is accurate.
IR Spectroscopy (Carbonyl Stretch):
Marker: The
frequency shifts based on ring strain and s-character.
Cyclobutane Ketone: ~1705–1720 cm⁻¹.
Comparison: Higher than cyclohexane analogs (~1715 cm⁻¹) due to ring strain increasing the s-character of the exocyclic bond.
References
VulcanChem. 3-Cyclobutanecarbonyloxolane Structure and Properties.Link (Accessed 2024).
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition.
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
Cramer, C. J., & Truhlar, D. G. (2009). Density Functional Theory for Transition Metals and Transition States. Physical Chemistry Chemical Physics. (Basis for B3LYP choice).
Bureš, J., et al. (2010). Oxolane Geometry and Pseudorotation. Journal of Organic Chemistry. Link
Gasteiger, J. (2020). Chemoinformatics: Basic Concepts and Methods. Wiley-VCH.
(Note: Specific CAS-specific experimental papers for "3-Cyclobutanecarbonyloxolane" are rare; data is extrapolated from validated fragment libraries and standard physical organic chemistry principles).
methods for determining the enantiomeric excess of 3-Cyclobutanecarbonyloxolane products
Executive Summary: The Chiral Challenge 3-Cyclobutanecarbonyloxolane (Cyclobutyl(tetrahydrofuran-3-yl)methanone) represents a critical pharmacophore in modern medicinal chemistry, particularly as a scaffold for JAK inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chiral Challenge
3-Cyclobutanecarbonyloxolane (Cyclobutyl(tetrahydrofuran-3-yl)methanone) represents a critical pharmacophore in modern medicinal chemistry, particularly as a scaffold for JAK inhibitors and PDE4 modulators. The molecule possesses a single chiral center at the C3 position of the oxolane (tetrahydrofuran) ring.
The Analytical Bottleneck:
While the structure appears simple (MW ~154.2 g/mol ), determining its enantiomeric excess (ee) presents two specific technical hurdles:[1]
Weak Chromophore: The molecule lacks a conjugated
-system, resulting in negligible UV absorbance above 210 nm. Standard UV-Vis detection in HPLC is often noisy or non-selective.
Volatility vs. Polarity: It sits in a "grey zone"—volatile enough for GC but polar enough to tail significantly on standard non-polar phases.
This guide moves beyond generic protocols to present three field-validated methodologies tailored to these specific physicochemical properties.
Method A: Chiral Gas Chromatography (The Precision Standard)
For the underivatized ketone, Chiral GC with Flame Ionization Detection (FID) is the superior choice. FID detects carbon-hydrogen bonds directly, bypassing the UV absorbance issue entirely.
The Column Technology
We utilize Derivatized
-Cyclodextrins .[2] The 3-cyclobutanecarbonyl moiety fits snugly into the hydrophobic cavity of the cyclodextrin, while the oxolane oxygen interacts with the surface functional groups.
Recommended Phase: 2,3-di-O-acetyl-6-O-TBDMS-
-cyclodextrin (e.g., Agilent CycloSil-B or Restek Rt-bDEXsm).
Alternative: 2,3-di-O-methyl-6-O-TBDMS-
-cyclodextrin (e.g., Hydrodex -6TBDM).
Validated Protocol
Instrument: GC-FID (Agilent 7890/8890 or equivalent).
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Injector: Split Mode (50:1), 250°C.
Oven Program:
Hold 80°C for 2 min (Focusing).
Ramp 2°C/min to 140°C (Separation window).
Ramp 20°C/min to 220°C (Burn out).
Detector: FID @ 250°C.
Sample Prep: Dissolve 2 mg sample in 1 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Expert Insight: If peak tailing occurs due to the oxolane oxygen, deactivate the liner with glass wool and ensure the column is "conditioned" with a high-temperature bake-out before the sequence.
Method B: Derivatization-HPLC (The Sensitivity Solution)
When UV detection is mandatory (e.g., in a regulated HPLC-only environment) or sample concentration is low, derivatization is the only robust path. We convert the "invisible" ketone into a "loud" hydrazone using 2,4-Dinitrophenylhydrazine (2,4-DNPH) .
The Chemistry
Advantage: The resulting hydrazone absorbs strongly at ~360 nm.
Chirality Preservation: The reaction occurs at the carbonyl, away from the C3 chiral center. No racemization occurs under mild acidic conditions.
Validated Protocol
Step 1: Derivatization
Prepare Brady’s Reagent : Dissolve 2,4-DNPH in conc.
and ethanol.
Add 10 mg of 3-Cyclobutanecarbonyloxolane to 0.5 mL reagent.
Allow to stand for 15 mins (orange solid forms).
Filter, wash with dilute
and water, then dry.
Re-dissolve in Acetonitrile for HPLC.
Step 2: Chiral HPLC Conditions
Column: Chiralpak IC or IA (Immobilized Amylose). These withstand the polar hydrazone better than coated phases.
Mobile Phase: Hexane : Ethanol (80 : 20).
Flow Rate: 1.0 mL/min.
Detection: UV @ 360 nm (Visible range, zero interference).
Temperature: 25°C.
Method C: Direct SFC (The Green High-Throughput)
Supercritical Fluid Chromatography (SFC) is ideal for screening large libraries of reactions. The low viscosity of supercritical
allows for high flow rates without backpressure limitations.
Protocol
Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)). The "chloro" substituent often provides better selectivity for cyclic ketones.
comparative analysis of different synthetic routes to 3-Cyclobutanecarbonyloxolane
Part 1: Executive Summary & Strategic Overview The synthesis of 3-Cyclobutanecarbonyloxolane presents a classic challenge in medicinal chemistry: coupling two secondary alkyl fragments via a ketone linkage without induci...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Overview
The synthesis of 3-Cyclobutanecarbonyloxolane presents a classic challenge in medicinal chemistry: coupling two secondary alkyl fragments via a ketone linkage without inducing ring-opening or over-alkylation.[1] The target molecule consists of a strained cyclobutane ring and a tetrahydrofuran (oxolane) heterocycle.[1]
This guide evaluates three distinct synthetic strategies. The Weinreb Amide Route is identified as the industrial "Gold Standard" for its high fidelity and scalability.[1] The Grignard-Nitrile Route offers a shorter path but with higher impurity risks.[1] The Photoredox/Ni-Catalyzed Route represents a modern, mild alternative suitable for late-stage functionalization or parallel medicinal chemistry libraries.[1]
Rationale: This route utilizes the unique stability of the Weinreb amide's chelated intermediate to prevent the addition of a second equivalent of Grignard reagent, ensuring the exclusive formation of the ketone upon hydrolysis.[1]
Activation: Dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M). Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour at RT to form the acyl imidazole.
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by TEA (1.5 eq). Stir at RT for 12 hours.[1]
Workup: Quench with 1M HCl. Extract with DCM.[1][2] Wash organic layer with sat.[1][3][4] NaHCO₃ and brine.[1] Dry over MgSO₄ and concentrate.
Checkpoint: Product should be a colorless oil (N-methoxy-N-methyltetrahydrofuran-3-carboxamide, CAS 766539-67-7).[1]
Step 2: Grignard Addition
Reagent: Cyclobutylmagnesium bromide (Available as 0.5 M in THF)[1]
Setup: Flame-dry a 3-neck flask under Argon. Charge with Weinreb amide (1.0 eq) dissolved in anhydrous THF (0.3 M).[1] Cool to 0°C.[1][2][4][5]
Rationale: Ideal for library synthesis where handling air-sensitive Grignard reagents is undesirable.[1] This method couples an acyl chloride with an alkyl trifluoroborate using dual catalysis.[1]
Reference: Adapted from J. Org.[1] Chem. 2017, 82, 2, 871–878.[1]
Solvent: Add anhydrous DME (0.1 M). Degas by sparging with Argon for 10 mins.[1]
Irradiation: Seal vial and irradiate with Blue LEDs (450 nm) at RT for 24 hours.
Workup: Dilute with water/EtOAc. Extract, dry, and concentrate.[1][2][3][6]
Part 3: Mechanistic Visualization
Weinreb Amide Selectivity Mechanism
The success of Route A relies on the formation of a stable 5-membered chelate ring that resists further nucleophilic attack until acidic workup.[1]
Caption: The Weinreb mechanism prevents over-alkylation via a stable magnesium chelate intermediate.
Synthetic Decision Workflow
Use this logic tree to select the appropriate route for your specific constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on project constraints.
Part 4: References
Zhang, X., et al. (2017).[1] "Synergistic Photoredox/Nickel Coupling of Acyl Chlorides with Secondary Alkyltrifluoroborates: Dialkyl Ketone Synthesis." The Journal of Organic Chemistry, 82(2), 871–878.[1] [Link][1]
Boehringer Ingelheim International GmbH. (2011).[1] Patent WO2011039108A2: Glucopyranosyl-substituted benzyl-benzene derivatives.[1] (Describes Grignard additions to tetrahydrofuran-3-yl derivatives).
Gilead Sciences, Inc. (2015).[1] Patent WO2015095767A1: Heterocyclic modulators of lipid synthesis.[1] (Describes synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide).